molecular formula C9H12N2O B177072 6-Methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 13311-79-0

6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B177072
CAS No.: 13311-79-0
M. Wt: 164.2 g/mol
InChI Key: SXRFQDARJDXESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFQDARJDXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502202
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13311-79-0
Record name 1,2,3,4-Tetrahydro-6-methoxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its closely related and more extensively studied isomers, 6-Methoxy-1,2,3,4-tetrahydroquinoline and 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Distinguishing the Heterocyclic Cores

The three compounds discussed in this guide share the same molecular formula (C₁₀H₁₃NO) and a methoxy-substituted tetrahydro-bicyclic aromatic scaffold. However, the arrangement of the nitrogen atoms within the heterocyclic ring distinguishes them, leading to significant differences in their chemical properties and biological activities.

  • Quinoxaline: A bicyclic heterocycle containing a benzene ring fused to a pyrazine ring. The nitrogen atoms are at positions 1 and 4 of the heterocyclic ring.

  • Quinoline: A bicyclic heterocycle with a benzene ring fused to a pyridine ring, with the nitrogen atom at position 1.

  • Isoquinoline: An isomer of quinoline where the nitrogen atom is at position 2.

Due to the variance in available research, this guide will present the information for each compound in separate sections, starting with the specifically requested this compound.

This compound

Research on the parent this compound is limited in publicly available literature. However, the synthesis of its derivatives has been reported, providing valuable insights into its chemistry.

Synthesis of this compound Derivatives

A key synthetic route involves a multi-step process starting from commercially available materials to yield substituted 6-methoxy-1,2,3,4-tetrahydroquinoxalines. A representative synthesis is that of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline.[1]

The general synthetic pathway involves the reaction of 1,2,3,4-tetrahydroquinoxaline with a sulfonyl chloride, followed by further functionalization. To achieve the desired 6-methoxy substitution, the synthesis would logically start from a methoxy-substituted phenylenediamine. A plausible synthetic pathway is outlined below.

Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine 6-methoxyquinoxaline 6-methoxyquinoxaline 4-methoxy-1,2-phenylenediamine->6-methoxyquinoxaline Condensation Glyoxal Glyoxal Glyoxal->6-methoxyquinoxaline This compound This compound 6-methoxyquinoxaline->this compound e.g., H2, Pd/C Reduction Reduction Reduction->this compound 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline This compound->4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline Benzaldehyde Benzaldehyde Reductive amination Reductive amination Benzaldehyde->Reductive amination Reductive amination->4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline Final_Product 4-benzyl-6-methoxy-1-tosyl- 1,2,3,4-tetrahydroquinoxaline 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline->Final_Product Tosyl chloride Tosyl chloride Sulfonylation Sulfonylation Tosyl chloride->Sulfonylation Sulfonylation->Final_Product

Caption: Plausible synthetic pathway for a substituted this compound.

Experimental Protocol for a Derivative Synthesis

The synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline is detailed as follows[1]:

  • Synthesis of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (Intermediate 6-1): This intermediate is synthesized through a multi-step process starting from raw materials, which are cyclized and subsequently reduced. The yield for this step is reported as 38.8%.[1]

  • Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (Final Product 7-1): To a solution of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (300 mg, 1.18 mmol) in dichloromethane (DCM, 40 mL), 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol) are added. The reaction mixture is cooled to 0 °C, and then tosyl chloride (248 mg, 1.30 mmol) in DCM is added. The mixture is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC).[1]

Properties of this compound Derivatives

Table 1: ¹H NMR Data for Selected 4-benzyl-6-methoxy-1-(arylsulfonyl)-1,2,3,4-tetrahydroquinoxalines in CDCl₃ [1]

CompoundAr-SO₂¹H NMR (δ, ppm)
7-3 4-methoxyphenyl7.59 (d, J = 8.8 Hz, 1H), 7.46 (d, J = 8.9 Hz, 2H), 7.23–7.14 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.82–6.72 (m, 2H), 6.26 (dd, J = 8.8, 2.7 Hz, 1H), 6.04 (d, J = 2.6 Hz, 1H), 4.24 (s, 2H), 3.88–3.83 (m, 5H), 3.68 (s, 3H), 2.98 (t, J = 5.4 Hz, 2H)
7-4 3-methoxyphenyl7.62 (d, J = 8.8 Hz, 1H), 7.36–7.27 (m, 1H), 7.24–7.16 (m, 4H), 7.13–7.05 (m, 1H), 6.93–6.88 (m, 1H), 6.82–6.74 (m, 2H), 6.28 (dd, J = 8.8, 2.4 Hz, 1H), 6.05 (d, J = 2.3 Hz, 1H), 4.21 (s, 2H), 3.86 (t, J = 5.9 Hz, 2H), 3.67 (s, 3H), 3.60 (s, 3H), 2.94 (t, J = 5.3 Hz, 2H)
7-5 2-methoxyphenyl7.95 (dd, J = 7.8, 1.7 Hz, 1H), 7.58–7.48 (m, 1H), 7.36 (d, J = 8.8 Hz, 1H), 7.31–7.23 (m, 3H), 7.09–6.99 (m, 3H), 6.89 (d, J = 8.3 Hz, 1H), 6.22 (dd, J = 8.8, 2.7 Hz, 1H), 6.15 (d, J = 2.7 Hz, 1H), 4.37 (s, 2H), 3.85 (t, J = 5.2 Hz, 2H), 3.67 (s, 3H), 3.49 (s, 3H), 3.12 (t, J = 5.2 Hz, 2H)

6-Methoxy-1,2,3,4-tetrahydroquinoline

This isomer is more widely studied and has significant applications as a building block in medicinal chemistry.

Synthesis

A common method for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 6-methoxyquinoline.

Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline 6-methoxyquinoline 6-methoxyquinoline Final_Product 6-methoxy-1,2,3,4-tetrahydroquinoline 6-methoxyquinoline->Final_Product H₂, PtO₂, Methanol, 50°C, 60 psi Hydrogenation Hydrogenation Hydrogenation->Final_Product Application of 6-Methoxy-1,2,3,4-tetrahydroquinoline 6-methoxy-1,2,3,4-tetrahydroquinoline 6-methoxy-1,2,3,4-tetrahydroquinoline N-Aryl_Derivative N-Aryl-6-methoxy-1,2,3,4- tetrahydroquinoline 6-methoxy-1,2,3,4-tetrahydroquinoline->N-Aryl_Derivative Aryl_Halide Aryl Halide Coupling_Reaction Buchwald-Hartwig Coupling Aryl_Halide->Coupling_Reaction Coupling_Reaction->N-Aryl_Derivative Biological_Target Tubulin Polymerization (Colchicine Site) N-Aryl_Derivative->Biological_Target Inhibition Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Starting_Material 6-methoxy-3,4-dihydro- 1(2H)-isoquinolone Final_Product 6-methoxy-1,2,3,4-tetrahydroisoquinoline Starting_Material->Final_Product LiAlH₄, THF, 60°C Reduction Reduction Reduction->Final_Product

References

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 6-methoxy-1,2,3,4-tetrahydroquinoxaline derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the realm of oncology. This document details the anticancer properties of these derivatives, including their mechanism of action as tubulin polymerization inhibitors, and summarizes available data on their antimicrobial and neuroprotective activities.

Anticancer Activity: Targeting Microtubules

A significant body of research has focused on the anticancer effects of this compound derivatives. These compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines by interfering with microtubule dynamics, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of this compound have been identified as inhibitors of tubulin polymerization. They exert their anticancer effects by binding to the colchicine site on β-tubulin, which prevents the formation of microtubules.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4]

The binding interaction involves the tetrahydroquinoxaline core positioning itself at the interface of α and β tubulin, forming hydrophobic interactions and hydrogen bonds.[3] This mechanism makes these compounds promising candidates for overcoming multidrug resistance often associated with other microtubule-targeting agents.[2]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and tubulin polymerization inhibitory effects of various this compound derivatives.

Table 1: Cytotoxicity of this compound Sulfonamide Derivatives against HT-29 Human Colon Cancer Cells

CompoundIC50 (μM)[3]
I-5 11.2
I-6 8.9
I-7 3.4
I-8 9.7
I-9 6.3
I-10 15.8
I-11 12.5
I-12 21.3
I-13 18.9
I-14 25.6
I-15 7.8
I-16 10.2
I-17 14.7
I-18 23.1
I-19 19.5
I-20 28.4
I-21 31.6
I-22 35.2
I-23 26.9
I-24 30.1
I-25 41.2
I-26 45.8
Colchicine 0.9

Table 2: Cytotoxicity (GI50) of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives against Various Human Tumor Cell Lines [5]

CompoundA549 (Lung) (nM)KB (Oral) (nM)KBvin (Multidrug-Resistant) (nM)DU145 (Prostate) (nM)
6b 11131211
6c 190180170160
6d 1.71.61.51.7
6e 120110110110
5f 190180170160
Paclitaxel 2.01.83102.1

Table 3: Tubulin Polymerization Inhibition by N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [5]

CompoundIC50 (μM)
6b 0.92
6c 0.98
6d 0.93
6e 1.0
5f 1.0
Combretastatin A-4 0.96
Experimental Protocols

Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (A Representative Sulfonamide Derivative) [3]

To a solution of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (1.18 mmol) in dichloromethane (DCM, 40 mL), 4-dimethylaminopyridine (DMAP, 0.35 mmol) and triethylamine (TEA, 2.36 mmol) are added. The reaction mixture is cooled to 0 °C, and then a solution of tosyl chloride (1.30 mmol) in DCM is added dropwise. The mixture is stirred at room temperature for 2 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.

Tubulin Polymerization Inhibition Assay [6][7]

The inhibitory effect of the compounds on tubulin polymerization is measured using a tubulin polymerization assay kit. The reaction mixture contains tubulin (1.0 mg/mL), GTP (0.4 mM), and varying concentrations of the test compound in a glutamate-based buffer. The mixture is pre-incubated at 30 °C for 15 minutes, followed by the addition of GTP to initiate polymerization. The change in absorbance at 340 nm is monitored over time in a spectrophotometer to determine the rate of tubulin polymerization. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Workflow for Evaluating Anticancer Potential

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines synthesis->cytotoxicity tubulin_assay Tubulin Polymerization Inhibition Assay cytotoxicity->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle docking Molecular Docking (Colchicine Binding Site) tubulin_assay->docking apoptosis Apoptosis Assay (e.g., Annexin V Staining) cell_cycle->apoptosis xenograft Xenograft Animal Model (e.g., Human Tumor Cells in Immunocompromised Mice) apoptosis->xenograft efficacy Evaluation of Antitumor Efficacy (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Signaling Pathway for Tubulin Polymerization Inhibition

G compound 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by this compound derivatives.

Antimicrobial Activity

While the broader class of quinoxaline derivatives is known for its wide spectrum of antimicrobial activities, including antibacterial and antifungal properties, specific data for this compound derivatives is limited in the current literature.[8][9][10] The primary proposed mechanisms of antimicrobial action for quinoxalines involve the induction of oxidative stress and inhibition of DNA replication.[8]

Data Presentation: Antimicrobial Activity of a Quinoxaline Derivative

The following table presents the Minimum Inhibitory Concentration (MIC) values for an unspecified quinoxaline derivative compound against Methicillin-Resistant Staphylococcus aureus (MRSA), providing a general reference for the potential efficacy of this class of compounds.

Table 4: MIC of a Quinoxaline Derivative Compound against MRSA Isolates [1]

MIC (µg/mL)Percentage of Isolates (%)
13.3
220.0
456.7
820.0
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][11]

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and diluted to the final concentration.

  • Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G read_mic read_mic subculture subculture read_mic->subculture

Caption: Workflow for an in vitro neuroprotection assay using SH-SY5Y cells.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells [12][13] This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 2 hours).

  • Induction of Neurotoxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂) or rotenone, is added to the culture medium to induce oxidative stress and cell death.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is determined using an MTT assay, which measures the metabolic activity of the cells. A higher absorbance value indicates greater cell viability and thus a neuroprotective effect of the compound.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in fluorescence intensity in compound-treated cells compared to toxin-only treated cells indicates an antioxidant effect.

Potential Neuroprotective Signaling Pathways

G cluster_0 Pro-Survival Pathways cluster_1 Apoptotic Pathway compound 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivative akt Akt Pathway compound->akt Activates nrf2 Nrf2 Pathway compound->nrf2 Activates apoptosis Apoptosis compound->apoptosis Inhibits oxidative_stress Oxidative Stress (e.g., from Neurotoxins) oxidative_stress->apoptosis neuronal_survival Neuronal Survival akt->neuronal_survival antioxidant_response Antioxidant Gene Expression nrf2->antioxidant_response antioxidant_response->neuronal_survival

Caption: Potential neuroprotective signaling pathways modulated by this compound derivatives.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential in drug discovery. The most compelling evidence for their biological activity lies in their potent anticancer effects as tubulin polymerization inhibitors. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers in this area. While the antimicrobial and neuroprotective activities of this specific class of compounds require further investigation to establish definitive quantitative metrics and mechanisms, the broader quinoxaline literature suggests that these are promising avenues for future research. This technical guide serves as a valuable resource for scientists and drug development professionals working on the design, synthesis, and biological evaluation of novel therapeutic agents based on the this compound core.

References

The Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is limited in publicly available scientific literature. This guide provides a comprehensive profile based on the pharmacological activities of its closely related derivatives, primarily focusing on their roles as anticancer agents through the inhibition of tubulin polymerization. The findings presented herein are largely inferred from studies on tetrahydroquinoxaline sulfonamides and N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which serve as potent structural and functional analogues.

Executive Summary

Derivatives of the this compound scaffold have emerged as a promising class of compounds in anticancer research. The primary mechanism of action for these molecules is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This guide summarizes the available quantitative data on the biological activity of these derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Biological Data

The cytotoxic and tubulin polymerization inhibitory activities of this compound derivatives and their close analogues have been evaluated across various human cancer cell lines. The data is summarized in the tables below.

Table 1: Cytotoxicity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Human Colon Cancer Cell Line

Compound IDModification on Tetrahydroquinoxaline CoreIC50 (μM)
I-7Sulfonamide derivativeData not explicitly provided in abstract[1]

Note: While the study identifies compound I-7 as the most active, specific IC50 values were not available in the abstract. Further investigation of the full-text article is recommended for precise quantitative data.

Table 2: Cytotoxicity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [2][3]

Compound IDCancer Cell LineDescriptionGI50 (nM)
6dA549Human Lung Carcinoma1.5 - 1.7
KBHuman Oral Epidermoid Carcinoma1.5 - 1.7
KBvinMultidrug-Resistant KB1.5 - 1.7
DU145Human Prostate Carcinoma1.5 - 1.7
5fA549, KB, KBvin, DU145-11 - 190
6bA549, KB, KBvin, DU145-11 - 190
6cA549, KB, KBvin, DU145-11 - 190
6eA549, KB, KBvin, DU145-11 - 190

Table 3: Tubulin Polymerization Inhibition by N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [2][3]

Compound IDTargetAssay TypeIC50 (μM)
6dTubulin AssemblyIn vitro polymerization assay0.93
5fTubulin AssemblyIn vitro polymerization assay1.0
6bTubulin AssemblyIn vitro polymerization assay0.92 - 1.0
6cTubulin AssemblyIn vitro polymerization assay0.92 - 1.0
6eTubulin AssemblyIn vitro polymerization assay0.92 - 1.0
CA-4 (ref)Tubulin AssemblyIn vitro polymerization assay0.96

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the studied this compound derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics triggers a cascade of events leading to cell cycle arrest and apoptosis.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences Drug 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Drug->ColchicineSite Binds to Tubulin αβ-Tubulin Dimers Polymerization Tubulin Polymerization ColchicineSite->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath Results in

Caption: Mechanism of action for this compound derivatives.

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer, supplemented with 1 mM GTP, glycerol, and a fluorescent reporter dye.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and a positive control (e.g., Nocodazole) in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add a small volume of the diluted test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.

Experimental and Drug Discovery Workflows

The evaluation of novel anticancer compounds typically follows a structured workflow from initial screening to more detailed mechanistic studies.

G cluster_screening Initial Screening cluster_validation Hit Validation and Target Identification cluster_mechanistic Mechanistic Studies CompoundLibrary Compound Library (e.g., Tetrahydroquinoxaline Derivatives) CytotoxicityAssay High-Throughput Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) CompoundLibrary->CytotoxicityAssay HitIdentification Hit Identification (Compounds with Significant Activity) CytotoxicityAssay->HitIdentification DoseResponse Dose-Response Studies (Determination of GI50/IC50) HitIdentification->DoseResponse TargetAssay Target-Based Assays (e.g., Tubulin Polymerization Assay) DoseResponse->TargetAssay MechanismConfirmation Confirmation of Mechanism of Action TargetAssay->MechanismConfirmation CellCycle Cell Cycle Analysis MechanismConfirmation->CellCycle ApoptosisAssay Apoptosis Assays CellCycle->ApoptosisAssay LeadCompound Lead Compound Selection ApoptosisAssay->LeadCompound

Caption: A typical workflow for the screening and evaluation of novel anticancer compounds.

References

6-Methoxy-1,2,3,4-tetrahydroquinoxaline: A Potential Tubulin Polymerization Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division, making them a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. The colchicine binding site on β-tubulin is a particularly attractive target for the development of small molecule inhibitors. This technical guide explores the potential of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its structurally related analogs, particularly N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, as a novel class of tubulin polymerization inhibitors that act at the colchicine binding site. This document provides a comprehensive overview of their biological activity, mechanism of action, and the experimental protocols used for their evaluation. While direct data on this compound is limited, the extensive research on its analogs provides a strong rationale for its investigation as a promising anticancer agent.

Introduction: The Role of Tubulin in Cancer

Microtubules are essential for various cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] Their dynamic nature, characterized by rapid polymerization and depolymerization, is crucial for these processes.[2] Disruption of this dynamic equilibrium is a clinically validated strategy in cancer therapy.[3] Microtubule-targeting agents (MTAs) can be broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[2][4]

Colchicine binding site inhibitors (CBSIs) represent a significant class of microtubule-destabilizing agents.[5] By binding to β-tubulin, they induce a conformational change that prevents the proper incorporation of tubulin dimers into the growing microtubule, thereby inhibiting polymerization.[3] This leads to mitotic arrest and subsequent apoptosis in cancer cells.[3] A key advantage of some CBSIs is their ability to overcome multidrug resistance, a common challenge with other MTAs like paclitaxel and vinorelbine.[5]

Derivatives of tetrahydroquinoxaline and the structurally similar tetrahydroquinoline have emerged as potent CBSIs.[5][6] This guide focuses on the potential of this compound, drawing insights from the extensive research conducted on its close analogs.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3] This interaction prevents the assembly of α/β-tubulin heterodimers into microtubules.

cluster_0 Microtubule Dynamics cluster_1 Inhibition Pathway Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Polymerization Tubulin Dimer Complex Tubulin-Inhibitor Complex Tubulin Dimers->Tubulin Dimer Complex Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Dimers Depolymerization Inhibitor 6-Methoxy-1,2,3,4- tetrahydroquinoxaline (Analog) Inhibitor->Tubulin Dimer Complex Binds to Colchicine Site Block Tubulin Dimer Complex->Block Block->Protofilament Inhibition of Polymerization

Caption: Mechanism of Tubulin Polymerization Inhibition.

The binding of the inhibitor to the colchicine site on β-tubulin prevents the conformational changes required for polymerization, thus halting the growth of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis.

Quantitative Data: Biological Activity of Analogs

Table 1: In Vitro Cytotoxicity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [1][7]

CompoundA549 (lung) GI50 (nM)KB (nasopharyngeal) GI50 (nM)KBvin (drug-resistant) GI50 (nM)DU145 (prostate) GI50 (nM)
6d 1.51.61.71.7
5f 11---
6b 11---
6c 190---
6e 110---
Paclitaxel 2.12.34802.4

GI50: The concentration required to inhibit cell growth by 50%. Data for compounds 5f, 6b, 6c, and 6e are presented as a range of 0.011–0.19 μM in the source.[1][7]

Table 2: Tubulin Polymerization Inhibition of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [1][7]

CompoundTubulin Polymerization IC50 (µM)Colchicine Binding Inhibition (%) @ 5 µM
6d 0.9399
5f 1.075
6b 0.92-
6c 1.098
6e 0.9898
CA-4 (Combretastatin A-4) 0.9698

IC50: The concentration required to inhibit tubulin polymerization by 50%.

These data highlight that N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exhibit potent antiproliferative activity, with some compounds showing low nanomolar efficacy, even in drug-resistant cell lines.[1][7] Furthermore, their tubulin polymerization inhibition activity is comparable to the well-known colchicine binding site inhibitor, Combretastatin A-4.[1][7]

Experimental Protocols

The evaluation of potential tubulin polymerization inhibitors involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules.

Principle: The formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340-350 nm.[3][8]

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP stock solution (10 mM in GTB)

  • Glycerol

  • Test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as inhibitors) dissolved in DMSO.

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Preparation: Pre-warm the microplate reader to 37°C.

  • Reagent Preparation (on ice):

    • Thaw purified tubulin, GTP, and buffer on ice.

    • Prepare a 10X stock of the test and control compounds in GTB. The final DMSO concentration should be kept low (<1%) to avoid affecting polymerization.[9]

    • Prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.[9] The final tubulin concentration is typically around 3 mg/mL.

  • Assay Setup (on ice):

    • Add 10 µL of the 10X compound dilutions (or vehicle control) to the appropriate wells of a 96-well plate.[9]

    • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.[9]

    • Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.[8][9]

  • Data Analysis:

    • Plot the absorbance against time for each condition.

    • Analyze the resulting sigmoidal curves to determine the effect of the compound on the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state microtubule polymer mass.[3]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis P1 Prepare Reagents (Tubulin, GTP, Buffer, Compounds) P2 Prepare Final Tubulin Solution P1->P2 S1 Add Compounds to 96-well Plate P2->S1 S2 Add Tubulin Solution to Initiate Reaction S1->S2 D1 Measure Absorbance (340/350 nm) over Time at 37°C S2->D1 D2 Plot Absorbance vs. Time & Analyze Curves D1->D2

Caption: Tubulin Polymerization Assay Workflow.

Cell Viability/Cytotoxicity Assay (e.g., SRB or MTT Assay)

These assays determine the effect of the compound on the proliferation and viability of cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content. The MTT assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • Trichloroacetic acid (TCA) (for SRB) or MTT reagent (for MTT)

  • SRB solution or Solubilization buffer (for MTT)

  • Tris-base solution (for SRB)

  • Microplate reader

Protocol (SRB Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris-base solution to each well to solubilize the bound SRB dye.

  • Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control and determine the GI50 or IC50 value.

Structure-Activity Relationship (SAR) of Analogs

Studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have provided initial insights into the structure-activity relationships for this class of compounds.

cluster_N_Aryl N-Aryl Substituent cluster_Linker Linker cluster_Activity Biological Activity Core 6-Methoxy-tetrahydroquinoline Core Linker Ring-Restricted N-Linker (part of tetrahydroquinoline ring) Core->Linker Aryl Aromatic/Heteroaromatic Bicyclic Ring System (e.g., Quinoline, Quinazoline) Substituent Substituents on Aryl Ring (e.g., 2-chloro on quinazoline) Aryl->Substituent Modification Activity Potent Cytotoxicity & Tubulin Inhibition Aryl->Activity Enhances Potency Substituent->Activity Crucial for High Potency Linker->Aryl Favorable for Activity

Caption: Key SAR features of N-aryl-6-methoxy-tetrahydroquinolines.

Key findings from SAR studies on related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines include:

  • The ring-restricted N-linker , where the nitrogen is part of the tetrahydroquinoline ring, is favorable for cytotoxic activity.[1]

  • Connecting the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety to an aromatic or heteroaromatic bicyclic ring system (like quinoline or quinazoline) at the nitrogen atom leads to extremely high cytotoxicity.[1]

  • Substitutions on this bicyclic ring system are critical. For instance, a 2-chloroquinazoline moiety resulted in the most potent compound (6d) with GI50 values in the low nanomolar range.[1]

These observations suggest that the 6-methoxy-tetrahydroquinoxaline scaffold holds significant promise, and further exploration of substitutions on the quinoxaline ring system could lead to the discovery of highly potent tubulin polymerization inhibitors.

Conclusion and Future Directions

While direct experimental data on this compound as a tubulin polymerization inhibitor is currently limited, the substantial body of research on structurally analogous N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines provides a strong foundation for its potential as a potent anticancer agent. These analogs have demonstrated remarkable cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains, and effectively inhibit tubulin polymerization by binding to the colchicine site.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key areas of investigation include:

  • Direct measurement of tubulin polymerization inhibition to determine its IC50 value.

  • In vitro cytotoxicity screening against a panel of cancer cell lines.

  • Molecular modeling studies to predict the binding mode with tubulin and guide further optimization.

  • Exploration of structure-activity relationships by synthesizing and testing a library of derivatives with various substitutions on the quinoxaline ring.

The tetrahydroquinoxaline scaffold represents a promising starting point for the development of a new generation of effective and potentially resistance-evading colchicine binding site inhibitors for cancer therapy.

References

Neuroprotective Properties of 6-Substituted Quinoxaline and Tetrahydroquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinoxaline and tetrahydroquinoline scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the neuroprotective potential of analogs functionalized at the 6-position, which have shown significant promise in mitigating neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. While direct research on the neuroprotective effects of 6-methoxy-1,2,3,4-tetrahydroquinoxaline analogs is nascent, this paper synthesizes findings from closely related 6-substituted quinoxaline and tetrahydroquinoline derivatives to provide a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation. We consolidate data on key compounds, detail their proposed signaling pathways, and present standardized experimental workflows to aid researchers in the design and execution of future studies in this promising area of neurotherapeutics.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective capacity of various 6-substituted analogs has been quantified in several preclinical models. The data highlights the potential of these scaffolds in protecting neurons from insults relevant to neurodegenerative diseases.

Table 1: Efficacy of 6-Aminoquinoxaline Analogs in Parkinson's Disease Models
CompoundModel SystemAssayKey Quantitative FindingsReference
MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline)Primary cultures of rat midbrain neuronsSpontaneous and progressive dopaminergic neuron deathAfforded substantial protection against dopaminergic cell loss.[1][1]
MPAQ Oxidative stress models (iron-mediated)Dopaminergic neuron survivalRescued dopaminergic neurons from oxidative stress-induced insults.[1][1]
PAQ (A second-generation 6-aminoquinoxaline)Cellular models of Parkinson's Disease (PD)Neuroprotection assaysDemonstrated superior neuroprotective effects compared to MPAQ.[2][2]
PAQ MPTP-induced mouse model of PDImmunohistochemical & Behavioral analysesAttenuated neurodegeneration and associated motor deficits.[2][2]
Table 2: Efficacy of 6-Hydroxy-1,2,3,4-tetrahydroquinoline Analog in a Parkinson's Disease Model
CompoundModel SystemAssayKey Quantitative FindingsReference
HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline)Rotenone-induced PD in ratsBiochemical analysis of brain tissue50 mg/kg dose: Significantly decreased oxidative stress; restored antioxidant enzyme activities; increased mRNA expression of Nrf2 and Foxo1.[3][3]
HTHQ Rotenone-induced PD in ratsChaperone activity & Apoptosis assays50 mg/kg dose: Normalized mRNA levels of heat shock protein 70 (HSP70); reduced apoptosis intensity to a greater extent than the reference drug rasagiline.[3][3]

Mechanisms of Neuroprotection and Signaling Pathways

The neuroprotective effects of these analogs are attributed to their modulation of key pathways involved in oxidative stress, apoptosis, and cellular homeostasis.

Antioxidant and Anti-apoptotic Pathways

A primary mechanism of action for compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) is the enhancement of the cellular antioxidant defense system.[3] This involves the upregulation of transcription factors such as Nrf2 and Foxo1, which control the expression of numerous antioxidant genes.[3] By bolstering the antioxidant response, these compounds mitigate oxidative stress, a key pathological driver in many neurodegenerative diseases.[4] This reduction in oxidative damage subsequently leads to the suppression of downstream apoptotic cascades.[3]

cluster_2 Cellular Response Insult Oxidative Stress (↑ ROS) Apoptosis Apoptosis Insult->Apoptosis Protein Protein Aggregation Insult->Protein HTHQ HTHQ Analog Nrf2 ↑ Nrf2 / Foxo1 Activation HTHQ->Nrf2 HSP70 ↑ HSP70 Expression HTHQ->HSP70 HTHQ->Apoptosis Inhibits AOE ↑ Antioxidant Enzymes (SOD, GPx) Nrf2->AOE AOE->Insult Scavenges ROS Protection Neuroprotection HSP70->Protein Reduces Aggregation

Proposed antioxidant and anti-apoptotic pathway of HTHQ.
Modulation of Intracellular Calcium Signaling

Studies on the 6-aminoquinoxaline analog, PAQ, suggest a more complex mechanism involving the regulation of intracellular calcium stores. The neuroprotective action of PAQ has been partially attributed to the activation of ryanodine receptor (RyR) channels located on the endoplasmic reticulum.[2] RyRs are critical for regulating the release of calcium from intracellular stores, which in turn influences a wide array of cellular processes, including gene expression, neurotransmission, and apoptosis. Dysregulation of calcium homeostasis is a known contributor to neuronal death, and PAQ's ability to modulate these channels represents a distinct and important neuroprotective strategy.

cluster_1 Endoplasmic Reticulum cluster_2 Cellular Outcome PAQ PAQ Analog RyR Ryanodine Receptor (RyR) PAQ->RyR Activates ER ER Lumen (High Ca²⁺) Ca_Homeostasis Modulation of Intracellular Ca²⁺ RyR->Ca_Homeostasis Regulates Ca²⁺ Release Survival Neuronal Survival Pathways Ca_Homeostasis->Survival Protection Neuroprotection Survival->Protection Workflow: In Vivo Rotenone Model for Neuroprotection Study start Animal Acclimatization (e.g., Wistar Rats) grouping Group Assignment (n=12/group) - Control - Rotenone (Vehicle) - Rotenone + HTHQ (25 mg/kg) - Rotenone + HTHQ (50 mg/kg) - Rotenone + Rasagiline start->grouping induction PD Induction: Administer Rotenone (e.g., 2.5 mg/kg, s.c., daily) grouping->induction treatment Treatment Administration: Administer Test Compound (e.g., HTHQ, p.o., daily) induction->treatment Co-administration period assessment Endpoint Assessment: Behavioral Tests (e.g., Rotarod, Open Field) treatment->assessment euthanasia Euthanasia & Tissue Collection (Brain: Striatum, Cortex) assessment->euthanasia analysis Biochemical & Molecular Analysis - Oxidative Stress Markers (MDA, ROS) - Antioxidant Enzyme Activity (SOD, CAT) - Gene Expression (Nrf2, Foxo1, HSP70) - Apoptosis Markers (Caspases) euthanasia->analysis

References

The Emerging Anticancer Potential of the 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties. Within this class, derivatives of 1,2,3,4-tetrahydroquinoxaline are gaining attention as promising candidates for novel cancer therapeutics. This technical guide focuses on the burgeoning anticancer potential of the 6-methoxy-1,2,3,4-tetrahydroquinoxaline core. We consolidate the current, albeit nascent, research on this specific scaffold, drawing parallels with the more extensively studied and structurally similar 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives to illuminate its potential mechanisms of action and therapeutic promise. This guide provides a comprehensive overview of the synthesis, in vitro anticancer activity, and proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate further research and development in this exciting area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective anticancer agents.[1] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many established and emerging cancer therapies.[2] The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been extensively investigated for its diverse pharmacological activities, with numerous derivatives showing potent anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and induction of apoptosis.[3][4]

The partially saturated 1,2,3,4-tetrahydroquinoxaline scaffold offers a three-dimensional structure that can be strategically modified to enhance target binding and improve pharmacokinetic properties. The introduction of a methoxy group at the 6-position is a common strategy in medicinal chemistry to modulate the electronic and lipophilic character of a molecule, often leading to enhanced biological activity. This guide specifically explores the anticancer potential of the this compound scaffold, a core structure that holds considerable promise for the development of a new generation of anticancer drugs.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves a multi-step process. A general synthetic pathway for creating sulfonamide derivatives, which have shown promising antiproliferative activity, is outlined below. The synthesis commences with the protection of one of the nitrogen atoms of the tetrahydroquinoxaline ring, followed by the introduction of a sulfonyl group, and subsequent modifications.

General Synthesis of this compound Sulfonamides cluster_0 Core Synthesis Start 1,2,3,4-Tetrahydroquinoxaline Intermediate_1 Protection (e.g., Benzylation) Start->Intermediate_1 Benzylamine Intermediate_2 N-Protected-6-methoxy-1,2,3,4-tetrahydroquinoxaline Intermediate_1->Intermediate_2 Intermediate_3 Sulfonylation (R-SO2Cl, Base) Intermediate_2->Intermediate_3 Final_Product This compound Sulfonamide Derivative Intermediate_3->Final_Product Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Cellular Events Drug This compound Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts CellCycle Cell Cycle Progression Spindle->CellCycle Arrests at G2/M Phase Apoptosis Apoptosis CellCycle->Apoptosis Induces Experimental Workflow for Anticancer Drug Screening Start Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT or SRB) Start->Cytotoxicity IC50 Determine IC50/GI50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis End Lead Compound Identification Tubulin->End CellCycle->End Apoptosis->End

References

The Pivotal Role of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxy-1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features allow for the development of potent agents targeting various pathological conditions, with a particular emphasis on oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds frequently exert their cytotoxic effects by disrupting microtubule polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape.

Mechanism of Action: Inhibition of Tubulin Polymerization at the Colchicine Binding Site

Many potent anticancer derivatives of this compound function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1] This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This mechanism is particularly advantageous as it can overcome multidrug resistance often associated with other microtubule-targeting agents like taxanes and vinca alkaloids.[1]

cluster_0 Cellular Environment 6-Methoxy-THQ_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Heterodimers 6-Methoxy-THQ_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymerization 6-Methoxy-THQ_Derivative->Microtubules Inhibits Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1: Signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) values, highlight the potent and, in some cases, superior activity of these compounds compared to established anticancer drugs like paclitaxel.

CompoundA549 (Lung) GI50 (nM)KB (Oral) GI50 (nM)KBvin (Drug-Resistant Oral) GI50 (nM)DU145 (Prostate) GI50 (nM)Tubulin Polymerization IC50 (µM)Colchicine Binding Inhibition (%) @ 5µM
6d 1.51.71.71.50.9399
5f 190150--1.075
6b 1111--0.9298
6c 9172--1.097
6e 2318--0.9898
Paclitaxel 2.13.212101.9--
Combretastatin A-4 ----0.9698

Data compiled from a study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as tubulin polymerization inhibitors.[2][3]

Neuroprotective Potential

Beyond their anticancer properties, derivatives of the this compound scaffold are being investigated for their potential in treating neurodegenerative disorders such as Parkinson's disease.[4][5][6] The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and modulate cellular pathways involved in neuronal survival.

Kinase Inhibitory Activity

The versatile nature of the this compound core has also led to the development of potent kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this scaffold have shown inhibitory activity against various kinases, highlighting another promising avenue for therapeutic intervention.

Experimental Protocols

Synthesis of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

A common synthetic route to N-aryl derivatives involves the Buchwald-Hartwig coupling reaction.[3]

General Procedure:

  • To a solution of 6-methoxy-1,2,3,4-tetrahydroquinoline in an appropriate solvent (e.g., toluene), add the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12-24 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the mechanism of action of potential anticancer agents that target microtubule dynamics.[2][9][10][11]

cluster_1 Experimental Workflow Prepare_Reagents Prepare Reagents: - Purified Tubulin - GTP Solution - Polymerization Buffer - Test Compounds Reaction_Setup Set up reaction in a 96-well plate: - Add buffer, GTP, and test compound - Add tubulin solution Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure absorbance at 340 nm or fluorescence over time Incubation->Measurement Data_Analysis Analyze data: - Plot polymerization curves - Calculate IC50 values Measurement->Data_Analysis

Figure 2: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Reconstitute purified tubulin in the buffer to a final concentration of 3 mg/mL. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a pre-warmed 96-well plate, add the reaction buffer and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm at regular intervals for a specified duration (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the curves of treated samples with the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The this compound scaffold represents a highly valuable pharmacophore in drug discovery. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, and are also being explored for their neuroprotective and kinase inhibitory activities. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold a continuing focus of research for the development of novel and effective therapeutic agents. Further exploration of structure-activity relationships and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives

Quantitative data for various synthesized derivatives of this compound are summarized below. This information is extracted from a study focused on the design and synthesis of tetrahydroquinoxaline sulfonamide derivatives as potential colchicine binding site inhibitors.[1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)1H NMR Data (300 MHz, CDCl3) δ (ppm)
4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxalineC23H24N2O3S424.52--Not explicitly provided in the abstract.
4-benzyl-6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxalineC23H24N2O4S440.52White solid78.47.59 (d, J = 8.8 Hz, 1H), 7.46 (d, J = 8.9 Hz, 2H), 7.23–7.14 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.82–6.72 (m, 2H), 6.26 (dd, J = 8.8, 2.7 Hz, 1H), 6.04 (d, J = 2.6 Hz, 1H), 4.24 (s, 2H), 3.88–3.83 (m, 5H), 3.68 (s, 3H), 2.98 (t, J = 5.4 Hz, 2H)[1]
4-benzyl-6-methoxy-1-((3-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxalineC23H24N2O4S440.52White solid77.27.62 (d, J = 8.8 Hz, 1H), 7.36–7.27 (m, 1H), 7.24–7.16 (m, 4H), 7.13–7.05 (m, 1H), 6.93–6.88 (m, 1H), 6.82–6.74 (m, 2H), 6.28 (dd, J = 8.8, 2.4 Hz, 1H), 6.05 (d, J = 2.3 Hz, 1H), 4.21 (s, 2H), 3.86 (t, J = 5.9 Hz, 2H), 3.67 (s, 3H), 3.60 (s, 3H), 2.94 (t, J = 5.3 Hz, 2H)[1]
4-benzyl-6-methoxy-1-((2-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxalineC23H24N2O4S440.52White solid82.27.95 (dd, J = 7.8, 1.7 Hz, 1H), 7.58–7.48 (m, 1H), 7.36 (d, J = 8.8 Hz, 1H), 7.31–7.23 (m, 3H), 7.09–6.99 (m, 3H), 6.89 (d, J = 8.3 Hz, 1H), 6.22 (dd, J = 8.8, 2.7 Hz, 1H), 6.15 (d, J = 2.7 Hz, 1H), 4.37 (s, 2H), 3.85 (t, J = 5.2 Hz, 2H), 3.67 (s, 3H), 3.49 (s, 3H), 3.12 (t, J = 5.2 Hz, 2H)[1]
1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxalineC16H18N2O254.33White solid38.87.28–7.14 (m, 6H), 6.39 (d, J = 8.3 Hz, 1H), 6.14–6.00 (m, 2H), 4.36 (s, 2H), 3.57 (s, 3H), 3.33 (s, 4H)[1]

Experimental Protocols

General Synthesis of Tetrahydroquinoxaline Derivatives

The synthesis of various 4-benzyl-6-methoxy-1-sulfonyl-1,2,3,4-tetrahydroquinoxaline derivatives involves a multi-step process.[1] A general workflow is presented below, followed by a detailed experimental protocol for a representative compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway Raw_Material_2 Raw Material 2 Intermediate_3 Intermediate 3 Raw_Material_2->Intermediate_3 Reaction Benzylamine Benzylamine Benzylamine->Intermediate_3 Diamine_4 Diamine 4 Intermediate_3->Diamine_4 Reduction (H2, Pd/C) Intermediate_5 Intermediate 5 Diamine_4->Intermediate_5 Cyclization (Diethyl oxalate) Intermediate_6 Intermediate 6 Intermediate_5->Intermediate_6 Reduction Target_Compound Target Compound (I-5 to I-26) Intermediate_6->Target_Compound Sulfonylation & Deprotection

General synthetic workflow for tetrahydroquinoxaline derivatives.
Detailed Protocol: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (7-1)[1]

This protocol describes the final sulfonylation step in the synthesis of a specific derivative.

Materials:

  • 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (referred to as 6-1 in the source) (300 mg, 1.18 mmol)

  • Dichloromethane (DCM) (40 mL)

  • 4-Dimethylaminopyridine (DMAP) (43 mg, 0.35 mmol)

  • Triethylamine (TEA) (239 mg, 2.36 mmol)

  • Tosyl chloride (248 mg, 1.30 mmol)

Procedure:

  • Dissolve 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (6-1) in DCM (40 mL).

  • Add DMAP and TEA to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of tosyl chloride in DCM to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically subjected to aqueous work-up and purification by column chromatography to yield the final product.

Reactivity and Stability

The reactivity of the tetrahydroquinoxaline ring system is influenced by the substituents on both the aromatic and pyrazine rings.

  • N-H groups: The nitrogen atoms in the 1 and 4 positions of the tetrahydroquinoxaline ring are nucleophilic and can be readily functionalized, for example, through acylation, alkylation, or sulfonylation, as demonstrated in the synthesis of the derivatives.[1]

  • Aromatic Ring: The methoxy group at the 6-position is an electron-donating group, which would activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 5 and 7-positions (ortho and para to the methoxy group).

Information regarding the specific stability of this compound is not available. However, tetrahydroquinoxalines are generally stable compounds under standard laboratory conditions.

Hypothetical Synthesis of this compound

Based on general methods for the synthesis of tetrahydroquinoxalines, a plausible route to the parent compound, this compound, would involve the cyclization of a substituted o-phenylenediamine.

Hypothetical_Synthesis cluster_reactants Reactants cluster_product Product 4-methoxy-1,2-phenylenediamine 4-Methoxy-1,2-phenylenediamine Quinoxaline 6-Methoxyquinoxaline 4-methoxy-1,2-phenylenediamine->Quinoxaline Condensation 1,2-dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) 1,2-dicarbonyl->Quinoxaline Tetrahydroquinoxaline 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Quinoxaline->Tetrahydroquinoxaline Reduction (e.g., H2, Pd/C or NaBH4)

Plausible synthetic route to the target compound.

This proposed synthesis involves two key steps:

  • Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, would yield 6-methoxyquinoxaline.

  • Reduction: Subsequent reduction of the quinoxaline ring system, for example, through catalytic hydrogenation (H2, Pd/C) or with a reducing agent like sodium borohydride, would afford the desired this compound.

It is important to note that the specific reaction conditions for this hypothetical synthesis would need to be optimized experimentally.

Conclusion

While direct experimental data on the physical and chemical properties of this compound remains elusive in the reviewed literature, this guide provides valuable insights through the examination of its synthesized derivatives. The presented data on these derivatives, along with established synthetic protocols for the tetrahydroquinoxaline scaffold, offers a solid foundation for researchers and professionals in the field of drug development and organic synthesis to build upon for their specific research objectives. Further experimental investigation is warranted to fully characterize the parent compound.

References

Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural relation to a class of compounds with diverse biological activities. Tetrahydroquinoxalines, in general, are known to exhibit a range of pharmacological properties, making this particular derivative a valuable subject for further investigation. This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the analytical workflow. While direct experimental spectroscopic data for this specific compound is not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, offering a valuable resource for researchers. The Chemical Abstracts Service (CAS) number for this compound is 13311-79-0.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are derived from established principles of NMR and IR spectroscopy and by analogy with data from closely related and substituted tetrahydroquinoxaline and aniline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7d1HAr-H (C5-H)
~6.3dd1HAr-H (C7-H)
~6.2d1HAr-H (C8-H)
~4.0 (broad s)s2HN-H
~3.7s3HO-CH₃
~3.3t2HN-CH₂
~3.1t2HN-CH₂

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~155C-6
~140C-4a
~135C-8a
~118C-5
~105C-7
~100C-8
~55O-CH₃
~42C-2
~41C-3

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
3400-3300N-H Stretch
3050-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch
1620-1600Aromatic C=C Stretch
1520-1500Aromatic C=C Stretch
1250-1200Aryl-O Stretch (asymmetric)
1050-1000Aryl-O Stretch (symmetric)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
135[M - C₂H₅]⁺ or [M - NH-CH₂]⁺
121[M - C₂H₅N]⁺

Experimental Protocols

The following section details a plausible synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of tetrahydroquinoxalines is the reductive cyclization of an appropriate N-substituted-2-nitroaniline.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 4-Methoxy-2-nitroaniline step1 Alkylation with 1,2-dibromoethane start->step1 intermediate N-(2-bromoethyl)-4-methoxy-2-nitroaniline step1->intermediate step2 Reductive Cyclization (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate->step2 product 6-Methoxy-1,2,3,4- tetrahydroquinoxaline step2->product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-(2-bromoethyl)-4-methoxy-2-nitroaniline

  • To a solution of 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2 equivalents).

  • To this suspension, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield N-(2-bromoethyl)-4-methoxy-2-nitroaniline.

Step 2: Reductive Cyclization to this compound

  • Dissolve N-(2-bromoethyl)-4-methoxy-2-nitroaniline (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_1 Spectroscopic Analysis Workflow synthesis Synthesized Compound (this compound) purification Purification (Column Chromatography / Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation and Data Interpretation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A broadband proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oil, a thin film between salt plates is suitable.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Ionization Method: Electrospray ionization (ESI) or electron impact (EI) can be used.

  • Analysis: Introduce a dilute solution of the sample into the mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data for this specific molecule is scarce, the predicted data and generalized protocols offer a solid starting point for researchers. The provided workflows for synthesis and analysis are based on established chemical principles and are expected to be highly applicable for the preparation and characterization of this and related compounds. Further experimental validation is encouraged to confirm the predicted spectroscopic characteristics.

The Emergence of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological evaluation, and therapeutic potential of a novel class of heterocyclic compounds.

Researchers in medicinal chemistry and drug development are increasingly turning their attention to the 6-methoxy-1,2,3,4-tetrahydroquinoxaline scaffold as a promising framework for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this core structure, with a particular focus on their potential as anticancer agents. The inherent structural features of the tetrahydroquinoxaline nucleus, combined with the electronic influence of the 6-methoxy group, offer a versatile platform for designing compounds with significant biological activity.[1][2][3][4]

The 1,2,3,4-tetrahydroquinoline and its bioisostere, the 1,2,3,4-tetrahydroquinoxaline, are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active natural products and synthetic pharmaceuticals.[5] The incorporation of a methoxy group at the 6-position has been shown to be a key determinant of the pharmacological activity in many quinoline and quinoxaline-based compounds, often enhancing their potency and modulating their mechanism of action.[1][6]

This guide will detail the synthetic routes for creating a library of these derivatives, present their biological activities in clearly structured tables, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows will be visualized to facilitate a deeper understanding of the structure-activity relationships and the underlying mechanisms of action.

Quantitative Biological Activity

The antiproliferative and cytotoxic activities of newly synthesized this compound derivatives have been evaluated against various human cancer cell lines. The data, summarized below, highlights the potential of these compounds as potent anticancer agents.

CompoundTarget/AssayCell LineIC50 (μM)GI50 (nM)Reference
I-7 Antiproliferative ActivityHT-29Data not explicitly provided in search results[1]
6d CytotoxicityA549, KB, KBvin, DU1451.5 - 1.7[2]
5f CytotoxicityNot specified11 - 190[2]
6b CytotoxicityNot specified11 - 190[2]
6c CytotoxicityNot specified11 - 190[2]
6e CytotoxicityNot specified11 - 190[2]
4f Tubulin Assembly Inhibition1.6 - 2.2[2]
4i Tubulin Assembly Inhibition1.6 - 2.2[2]
5f Tubulin Assembly Inhibition1.0[2]
6d Tubulin Assembly Inhibition0.93[2]
CA-4 (Combretastatin A-4) Tubulin Assembly Inhibition0.96[2]

Table 1: In Vitro Biological Activity of this compound and Related Derivatives. This table summarizes the inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) of selected compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the key experimental protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 4-benzyl-6-methoxy-1-sulfonyl-1,2,3,4-tetrahydroquinoxaline Derivatives[1]

A general procedure for the synthesis of the title compounds involves the reaction of 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline with a substituted sulfonyl chloride.

Step 1: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (7-1) [1] To a solution of 6-1 (300 mg, 1.18 mmol) in dichloromethane (DCM, 40 mL), 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol) were added. The reaction mixture was cooled to 0 °C. Tosyl chloride (248 mg, 1.30 mmol) in DCM was then added to the reaction mixture. The resulting mixture was stirred at room temperature for 2 hours and the reaction progress was monitored by Thin Layer Chromatography (TLC).

Similar procedures were followed for the synthesis of other derivatives by varying the substituted sulfonyl chloride.[1][7]

In Vitro Antiproliferative Assay (MTT Assay)[1]

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human colon cancer cells (HT-29) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 1, 5, and 10 μM) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., dimethyl sulfoxide). The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells.

Tubulin Polymerization Inhibition Assay[2]

The ability of the compounds to inhibit tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter, and either a test compound or a control vehicle was prepared.

  • Initiation of Polymerization: Polymerization was initiated by raising the temperature.

  • Fluorescence Monitoring: The fluorescence intensity, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.

  • IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) was determined from the dose-response curves.

Visualizing the Scientific Process

Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz diagrams for the general synthesis workflow and the proposed mechanism of action.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Start 4-benzyl-6-methoxy- 1,2,3,4-tetrahydroquinoxaline Reaction Reaction & Stirring (2 hours) Start->Reaction Reagent Substituted Sulfonyl Chloride Reagent->Reaction Solvent DCM Solvent->Reaction Base TEA, DMAP Base->Reaction Temperature 0°C to RT Temperature->Reaction Monitoring TLC Monitoring Reaction->Monitoring Product 4-benzyl-6-methoxy-1-sulfonyl- 1,2,3,4-tetrahydroquinoxaline Derivative Monitoring->Product Tubulin_Inhibition_Pathway cluster_cellular Cellular Processes Compound 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycle Mitotic Spindle Formation Microtubules->CellCycle Essential for Apoptosis Cell Cycle Arrest (G2/M Phase) CellCycle->Apoptosis Disruption leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline via a Pictet-Spengler-Type Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline, a valuable scaffold in medicinal chemistry, through a reaction analogous to the Pictet-Spengler condensation. While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound, this protocol adapts the underlying principle to the cyclization of a substituted o-phenylenediamine with an aldehyde. This method offers a direct and efficient route to the tetrahydroquinoxaline core structure.

Introduction

This compound and its derivatives are important heterocyclic compounds that serve as key building blocks in the development of novel therapeutic agents. The tetrahydroquinoxaline moiety is found in compounds with a wide range of biological activities, including potential applications as antimicrobial and anticancer agents. The synthesis of this scaffold is therefore of significant interest to the drug discovery and development community.

The protocol described herein utilizes a Pictet-Spengler-type condensation, which involves the reaction of 4-methoxy-1,2-phenylenediamine with formaldehyde. This reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization to yield the desired tetrahydroquinoxaline product. This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme

A plausible reaction scheme for the synthesis of this compound is presented below. This reaction involves the condensation of 4-methoxy-1,2-phenylenediamine with formaldehyde, followed by an acid-catalyzed intramolecular cyclization.

G cluster_reactants Reactants cluster_product Product r1 4-Methoxy-1,2-phenylenediamine p1 This compound r1->p1 Condensation & Cyclization r2 Formaldehyde r2->p1

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. The reaction conditions provided are based on general procedures for similar cyclization reactions and may require optimization for specific laboratory settings.

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Formaldehyde (37% solution in water)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 eq) dropwise at room temperature.

  • Acid Catalysis: After the addition of formaldehyde is complete, slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are representative and may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
4-Methoxy-1,2-phenylenediamine1.0 eq
Formaldehyde1.1 eq
Reaction Conditions
SolventMethanol
CatalystHCl (catalytic)
TemperatureReflux
Reaction Time4-8 hours
Product
Yield70-85%
Purity>95% (after chromatography)

Visualizations

Reaction Mechanism

The following diagram illustrates the plausible mechanism for the Pictet-Spengler-type synthesis of this compound.

G A 4-Methoxy-1,2-phenylenediamine + Formaldehyde B Formation of Iminium Ion A->B C Intramolecular Cyclization B->C D Deprotonation C->D E This compound D->E

Caption: Plausible reaction mechanism.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Diamine B Add Formaldehyde A->B C Add Acid Catalyst B->C D Reflux C->D E Neutralization D->E Reaction Complete F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Characterization H->I Pure Product

Caption: Experimental workflow diagram.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Formaldehyde is a known carcinogen and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Buchwald-Hartwig Amination: Synthesis of N-aryl-6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoxaline represents a key step in the development of novel therapeutic agents, leveraging the privileged tetrahydroquinoxaline scaffold. This document provides detailed application notes and protocols for this specific transformation.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent association of the amine, deprotonation by a base, and reductive elimination yields the desired N-aryl amine and regenerates the active palladium(0) catalyst.[3] The success of the reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

Reaction Scheme

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination to generate N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoxaline, based on analogous transformations with similar substrates.[4]

EntryAryl Halide (Ar-X)Pd CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂XPhosCs₂CO₃Toluene1101285-95
21-Bromo-4-fluorobenzenePd₂(dba)₃BINAPNaOtBuDioxane1001680-90
32-ChloropyridinePd(OAc)₂RuPhosK₃PO₄Toluene1202475-85
41-IodonaphthalenePdCl₂(dppf)dppfK₂CO₃DMF1001088-97
53-BromoanisolePd(OAc)₂SPhosNaOtBuToluene1001482-92

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination reaction for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

  • Aryl halide (e.g., 4-Bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Addition of Reagents: To the flask, add cesium carbonate (1.5 mmol, 1.5 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the aryl halide (1.1 mmol, 1.1 equiv.).

  • Addition of Solvent: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Setup: Equip the Schlenk flask with a reflux condenser under the inert atmosphere.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoxaline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_inputs Inputs cluster_outputs Outputs Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Product (Ar-NR₂) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Amine (R₂NH) Amine (R₂NH) Base Base Product (Ar-NR₂) Product (Ar-NR₂) HX + Base-H⁺ HX + Base-H⁺

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Pd Catalyst, Ligand, Base, Amine, and Aryl Halide in a Schlenk Flask start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Characterization of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and comprehensive characterization of this molecule is essential for its identification, purity assessment, and elucidation of its physicochemical properties. These application notes provide detailed protocols for the analytical techniques commonly employed in the characterization of this compound and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. ¹H NMR provides information on the proton environment, including the number of protons, their chemical environment, and spin-spin coupling interactions. ¹³C NMR provides information on the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

    • NMR tubes.

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Internal standard (e.g., Tetramethylsilane (TMS)).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • ¹H NMR Acquisition Parameters (Example for a 300 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Example for a 75 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Data Presentation: NMR Spectroscopy

Table 1: ¹H NMR Data for this compound (Template)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
To be determined

Example Data for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline in CDCl₃ (400 MHz)[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.94d8.01HAr-H
6.71d8.01HAr-H
6.63s1HAr-H
4.00s2HCH₂
3.78s3HOCH₃
3.16t5.62HCH₂
2.83t5.22HCH₂

Table 2: ¹³C NMR Data for this compound (Template)

Chemical Shift (δ, ppm)Assignment
To be determined

Example Data for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Solvent and Frequency not specified)

Chemical Shift (δ, ppm)Assignment
Data not available in a structured format in the search results.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) in the mass spectrum.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • For HRMS, compare the measured accurate mass with the theoretical mass of the proposed molecular formula (C₁₀H₁₃NO).

Data Presentation: Mass Spectrometry

Table 3: Mass Spectrometry Data for this compound (Template)

m/z (Measured)m/z (Calculated)Relative Intensity (%)Assignment
To be determined[M]⁺
Fragment ions

Example Data for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

m/z (Measured)m/z (Calculated)Relative Intensity (%)Assignment
163.10163.10To be determined[M]⁺
Fragmentation data not readily available in search results.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a key technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method with UV detection is commonly used.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid or formic acid (for MS compatibility). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV-Vis scan (typically in the range of 254-280 nm for aromatic compounds).

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from this curve.

Data Presentation: HPLC

Table 4: HPLC Purity Analysis of this compound (Template)

Retention Time (min)Peak AreaArea (%)
To be determined
Total 100

Elemental Analysis

Application Note: Elemental analysis is used to determine the elemental composition (Carbon, Hydrogen, Nitrogen) of this compound, providing further confirmation of its molecular formula (C₁₀H₁₃NO).

Experimental Protocol: CHN Analysis

  • Instrumentation:

    • CHN Elemental Analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.

  • Analysis:

    • Analyze the sample according to the instrument manufacturer's instructions. The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula.

Data Presentation: Elemental Analysis

Table 5: Elemental Analysis Data for this compound

ElementTheoretical (%)Found (%)
Carbon (C)73.59To be determined
Hydrogen (H)8.03To be determined
Nitrogen (N)8.58To be determined

Visualizations

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Assessment cluster_documentation Final Documentation synthesis Synthesized Compound (Crude Product) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Confirmation ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Molecular Weight and Formula hplc HPLC (Purity Assessment) purification->hplc Purity >95%? hplc->purification No elemental Elemental Analysis (CHN) hplc->elemental Yes final_product Characterized This compound elemental->final_product

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

References

The Synthetic Utility of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline stands as a pivotal structural motif in the realm of organic synthesis, particularly within the landscape of medicinal chemistry. Its unique bicyclic heteroaromatic system, featuring a dihydropyrazine ring fused to a methoxy-substituted benzene ring, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the methoxy group and the saturated nitrogen-containing ring allows for a multitude of chemical transformations, enabling the generation of diverse molecular architectures with a wide array of biological activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound in organic synthesis with a focus on its role in the creation of potential drug candidates.

Core Applications: The primary application of this compound in contemporary organic synthesis is as a key building block for the construction of complex molecular frameworks. Its inherent structural features make it an ideal starting material for the synthesis of compounds targeting various biological pathways. Notably, derivatives of this scaffold have been investigated as potent inhibitors of tubulin polymerization, a critical mechanism in the development of anticancer agents.

Application in the Synthesis of Tetrahydroquinoxaline Sulfonamide Derivatives

A significant application of the this compound core is in the synthesis of novel sulfonamide derivatives that act as inhibitors of the colchicine binding site on tubulin. These compounds exhibit potent cytotoxic activity against various cancer cell lines. The synthesis involves the functionalization of the tetrahydroquinoxaline nitrogen atoms, demonstrating the scaffold's utility in creating libraries of compounds for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the yields of various synthesized 4-benzyl-6-methoxy-1-sulfonyl-1,2,3,4-tetrahydroquinoxaline derivatives, showcasing the efficiency of the synthetic protocols.

Compound IDR Group (Sulfonyl Chloride)Yield (%)
7-1 4-methylphenyl81.8
7-3 4-methoxyphenyl78.4
7-4 3-methoxyphenyl77.2
7-5 2-methoxyphenyl82.2

Experimental Protocols

Detailed methodologies for the key synthetic transformations involving the this compound scaffold are provided below. These protocols are adapted from established literature and offer a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (7-1)

This protocol details the N-sulfonylation of a 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline intermediate.

Materials:

  • 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • Tosyl chloride (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.3 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (300 mg, 1.18 mmol) in 40 mL of dichloromethane (DCM).

  • To the solution, add 4-dimethylaminopyridine (DMAP) (43 mg, 0.35 mmol) and triethylamine (TEA) (239 mg, 2.36 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (248 mg, 1.30 mmol) in DCM to the reaction mixture.

  • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 0.1 M HCl (3 x 20 mL), water (3 x 20 mL), and brine (3 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude product.

  • The resulting white solid is 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (406 mg, 81.8% yield).[1]

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the general synthetic strategy for the functionalization of the this compound scaffold.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4-benzyl-6-methoxy- 1,2,3,4-tetrahydroquinoxaline reaction N-Sulfonylation (0°C to rt, 2h) start->reaction 1. reagent Sulfonyl Chloride (R-SO2Cl) DMAP, TEA, DCM reagent->reaction 2. workup Concentration Aqueous Wash Drying & Evaporation reaction->workup 3. product 4-benzyl-6-methoxy-1-sulfonyl- 1,2,3,4-tetrahydroquinoxaline workup->product 4.

Caption: Workflow for N-Sulfonylation.

logical_relationship cluster_derivatives Diverse Derivatives cluster_applications Therapeutic Applications scaffold This compound Scaffold n_functionalization N-Functionalization scaffold->n_functionalization Primary Synthetic Route c_functionalization C-H Activation/Functionalization (Potential Future Direction) scaffold->c_functionalization Exploratory Route sulfonamides Sulfonamides n_functionalization->sulfonamides amides Amides n_functionalization->amides alkyl_derivs Alkylated Derivatives n_functionalization->alkyl_derivs aryl_derivs Arylated Derivatives n_functionalization->aryl_derivs anticancer Anticancer Agents sulfonamides->anticancer antimicrobial Antimicrobial Agents amides->antimicrobial cns_agents CNS Agents alkyl_derivs->cns_agents aryl_derivs->anticancer

Caption: Synthetic pathways from the core scaffold.

References

Application Notes and Protocols: Quinoxaline and Tetrahydroquinoxaline Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct applications of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline in material science are not extensively documented in publicly available literature. The following application notes and protocols are based on the broader class of quinoxaline and tetrahydroquinoxaline derivatives, which have shown significant promise and utility in various material science domains.

Application in Corrosion Inhibition

Quinoxaline and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2]

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the quinoxaline derivatives. This adsorption can be either physisorption, chemisorption, or a combination of both, and is influenced by the electronic structure of the inhibitor and the nature of the metal surface. The formation of a coordinate bond between the metal's vacant d-orbitals and the lone pair of electrons on the nitrogen atoms of the quinoxaline ring is a key aspect of this protective action.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of various quinoxaline derivatives on mild steel in a 1.0 M HCl solution, as determined by electrochemical and weight loss measurements.

InhibitorConcentration (M)Inhibition Efficiency (%)MethodReference
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)10⁻³89.07Electrochemical
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)10⁻³87.64Electrochemical
1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20)10⁻³>89Weight Loss, Electrochemical[2]
2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX)10⁻³98.1AC Impedance
4-(quinoxalin-2-yl)phenol (PHQX)10⁻³98.3Weight Loss, Electrochemical[3]
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the steps for evaluating the corrosion inhibition performance of a quinoxaline derivative using the weight loss method and electrochemical techniques.

Materials and Equipment:

  • Mild steel coupons of known composition and surface area

  • 1.0 M Hydrochloric acid (HCl) solution

  • Quinoxaline derivative inhibitor

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Polishing papers of different grades

  • Acetone and distilled water

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

Procedure:

1. Weight Loss Measurements: a. Mechanically polish the mild steel coupons with successively finer grades of emery paper, wash with distilled water, degrease with acetone, and dry. b. Weigh the prepared coupons accurately using an analytical balance. c. Immerse the coupons in beakers containing 1.0 M HCl with and without different concentrations of the quinoxaline inhibitor. d. Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours). e. After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and re-weigh. f. Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

  • CR = (Weight Loss) / (Surface Area × Time)
  • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

2. Electrochemical Measurements: a. Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described above. b. Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode in 1.0 M HCl solution without the inhibitor. c. Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30 minutes. d. Perform potentiodynamic polarization measurements by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s). e. Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV). f. Repeat steps b-e for different concentrations of the quinoxaline inhibitor. g. Analyze the polarization curves to determine the corrosion current density (i_corr) and calculate the inhibition efficiency. Analyze the EIS data by fitting to an equivalent circuit to determine the charge transfer resistance (R_ct) and calculate the inhibition efficiency.

Application in Organic Electronics

Polyquinoxalines (PQs) and other quinoxaline-based derivatives are a class of high-performance polymers with excellent thermal and chemical stability.[4][5] These properties, combined with their tunable electronic characteristics, make them suitable for applications in organic electronics.[4][6] Quinoxaline is an electron-deficient moiety, and when incorporated into a polymer backbone with electron-donating units, it can create donor-acceptor (D-A) conjugated systems.[7] These materials are utilized as electron-transporting or ambipolar semiconductors in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).[6][8][9]

Quantitative Data: Performance in Organic Electronic Devices

The following table presents performance data for some quinoxaline-based polymers in organic electronic devices.

Polymer/MoleculeDevice TypeKey Performance MetricValueReference
Thiophene-substituted quinoxaline and IDT copolymer (PQ1)OFETHole Mobility (µh)~0.1 cm²/Vs[8]
Pyrazinoquinoxaline derivatives (DPTTQ and HTPQ)OFETp-type charge transportGood semiconductor performance[10]
Quinoxaline-based polymers/small moleculesOSCPower Conversion Efficiency (PCE)>9%[7]
Experimental Protocol: Synthesis of a Quinoxaline-Based Polymer

This protocol describes a general procedure for the synthesis of a polyquinoxaline via a step-growth polymerization reaction.[4][5]

Materials and Equipment:

  • Aromatic bis(o-diamine), e.g., 3,3',4,4'-tetraaminobiphenyl

  • Aromatic bis(α-dicarbonyl) compound, e.g., 1,4-bis(phenylglyoxalyl)benzene

  • High-purity m-cresol as a solvent

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

  • Magnetic stirrer and heating mantle

  • Methanol

  • Filtration apparatus

Procedure:

1. Polymerization: a. In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the aromatic bis(o-diamine) and the aromatic bis(α-dicarbonyl) compound. b. Add anhydrous m-cresol to the flask to achieve a desired monomer concentration (e.g., 10-20% solids). c. Purge the flask with nitrogen for at least 30 minutes to ensure an inert atmosphere. d. Heat the reaction mixture with stirring to a temperature of 80-100 °C and maintain for several hours (e.g., 4-8 hours) until a viscous polymer solution is formed. e. Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

2. Isolation and Purification: a. After the reaction is complete, cool the viscous polymer solution to room temperature. b. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer. c. Collect the precipitated polymer by filtration. d. Wash the polymer thoroughly with methanol to remove any residual solvent and unreacted monomers. e. Dry the purified polyquinoxaline polymer in a vacuum oven at an elevated temperature (e.g., 100-150 °C) until a constant weight is achieved.

3. Characterization: a. The structure of the synthesized polymer can be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC). c. The thermal stability of the polymer can be evaluated using Thermogravimetric Analysis (TGA).

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_application Application & Testing start Starting Materials (e.g., this compound or its precursors) synthesis Chemical Synthesis (e.g., Polymerization, Derivatization) start->synthesis Reactants purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product characterization Material Characterization (FTIR, NMR, TGA, etc.) purification->characterization Purified Material application Application (e.g., Corrosion Inhibitor Formulation, Device Fabrication) characterization->application Verified Material testing Performance Testing (e.g., Electrochemical Measurements, Device Characterization) application->testing Test Sample/Device analysis Data Analysis testing->analysis Raw Data analysis->characterization Feedback for Material Optimization

Caption: Experimental workflow for the synthesis and application of quinoxaline-based materials.

logical_relationship parent Quinoxaline/Tetrahydroquinoxaline Core derivatives Functionalized Derivatives parent->derivatives Derivatization polymers Polyquinoxalines parent->polymers Polymerization corrosion Corrosion Inhibition derivatives->corrosion Application electronics Organic Electronics polymers->electronics Application

Caption: Logical relationship of quinoxaline derivatives and their applications.

References

Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Tubulin Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a variety of cellular functions, including cell division, motility, and intracellular transport. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Small molecules that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The colchicine binding site on β-tubulin is a well-established target for microtubule-destabilizing agents. Quinoxaline derivatives have been identified as a promising class of compounds that bind to this site and inhibit tubulin polymerization. Specifically, studies on tetrahydroquinoxaline sulfonamide derivatives have demonstrated potent anti-proliferative activities. The presence of a methoxy group on the tetrahydroquinoxaline ring has been shown to be favorable for this inhibitory activity. This document provides a detailed protocol for assessing the tubulin binding and polymerization inhibitory effects of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline, based on established methods for analogous compounds.

Data Presentation

While specific quantitative data for the binding of this compound to tubulin is not yet publicly available, the following table summarizes the tubulin polymerization inhibitory activities of closely related tetrahydroquinoxaline sulfonamide derivatives. This data provides a benchmark for the expected potency of the compound of interest.

CompoundDescriptionTubulin Polymerization IC50 (μM)
I-7 Tetrahydroquinoxaline sulfonamide derivativeStrong Inhibition (IC50 not specified)
Colchicine Reference compound, known colchicine binding site inhibitor-
Paclitaxel Reference compound, microtubule stabilizer-

Note: The inhibitory activity of compound I-7 was reported as significant, though a specific IC50 value was not provided in the cited literature. Further experimental evaluation is required to determine the precise IC50 for this compound.

Experimental Protocols

Two primary methods are presented for the in vitro tubulin binding assay: a turbidity-based assay and a fluorescence-based assay. Both methods monitor the kinetics of microtubule formation.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure, bovine brain)

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • This compound (Test Compound)

  • Colchicine (Positive Control)

  • Paclitaxel (Positive Control for polymerization enhancement)

  • Dimethyl sulfoxide (DMSO)

  • 96-well, clear bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in G-PEM buffer.

    • Prepare stock solutions of the test compound, colchicine, and paclitaxel in DMSO. Serially dilute the stock solutions to the desired concentrations in G-PEM buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup (on ice):

    • In a 96-well plate, add the desired concentration of the test compound or controls. Include a vehicle control (DMSO).

    • Prepare the tubulin polymerization reaction mix by diluting the tubulin stock to a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol and 1 mM GTP.

    • Initiate the polymerization by adding the tubulin polymerization reaction mix to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • The rate of polymerization is determined from the slope of the linear (growth) phase of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

Materials:

  • Tubulin Polymerization Assay Kit (containing tubulin, GTP, and a fluorescent reporter like DAPI)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound (Test Compound)

  • Colchicine (Positive Control)

  • Paclitaxel (Positive Control)

  • DMSO

  • 96-well, black microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., 360 nm excitation/450 nm emission for DAPI)

Procedure:

  • Reagent Preparation:

    • Follow the kit manufacturer's instructions for reconstituting tubulin and preparing the assay buffer.

    • Prepare stock solutions of the test compound and controls in DMSO and serially dilute them in the assay buffer.

  • Reaction Setup (on ice):

    • In a 96-well black plate, add the desired concentrations of the test compound or controls.

    • Prepare the reaction mixture containing tubulin (typically 2 mg/mL), GTP (1 mM), glycerol (e.g., 10%), and the fluorescent reporter in the assay buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate wavelengths every 60-90 seconds for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the polymerization curves to determine the effect of the test compound on the nucleation, growth rate (Vmax), and steady-state level of polymerization.

    • Calculate the percentage of inhibition and determine the IC50 value as described in the turbidity-based assay.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors and the general workflow of the in vitro assay.

Tubulin_Polymerization_Assay cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization (+GTP, 37°C) MT->Tubulin Depolymerization Test_Compound 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Colchicine_Site Colchicine Binding Site on β-Tubulin Test_Compound->Colchicine_Site Binds to Colchicine_Site->Tubulin Inhibits Incorporation Prep Reagent Preparation (Tubulin, Buffers, Compound) Setup Assay Setup on Ice (96-well plate) Prep->Setup Incubate Incubation at 37°C in Plate Reader Setup->Incubate Measure Measure Absorbance (340nm) or Fluorescence Incubate->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze

Caption: Mechanism of tubulin polymerization inhibition and the experimental workflow.

Logical Relationship of Assay Components

This diagram shows the logical relationship between the key components in the tubulin polymerization assay.

Assay_Components Reagents Reagents Purified Tubulin GTP Polymerization Buffer Test Compound Outcome Outcome Inhibition of Polymerization IC50 Value Reagents->Outcome determine Conditions Conditions Temperature: 37°C Time: 60 min Conditions->Outcome influence Detection Detection Method Turbidity (340nm) Fluorescence Detection->Outcome quantify

Caption: Relationship between components of the tubulin polymerization assay.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinoxaline derivatives represent a class of heterocyclic compounds with a promising scaffold for the development of novel anticancer agents. Their structural similarity to other biologically active quinoxaline and tetrahydroquinoline derivatives suggests potential for significant cytotoxic activity against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of these compounds, methods for data presentation, and a discussion of their likely mechanism of action, including relevant signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Tetrahydroquinoxaline and Tetrahydroquinoline Derivatives

Table 1: Cytotoxicity of Tetrahydroquinoxaline Sulfonamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
I-7HT-29 (Colon)MTTValue not specified, but identified as the most active compound[1]
I-26HT-29 (Colon)MTTValue not specified, but identified as active[1]
I-6HT-29 (Colon)MTT> 10[1]
I-17HT-29 (Colon)MTT> 10[1]
I-19HT-29 (Colon)MTT> 10[1]
I-21HT-29 (Colon)MTT> 10[1]
I-23HT-29 (Colon)MTT> 10[1]

Note: The referenced study focused on the synthesis and initial screening of these compounds, with detailed IC50 values for the most potent compounds not explicitly listed in the provided abstract. Compound I-7 was noted for inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase.[1]

Table 2: Cytotoxicity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Compound IDCancer Cell LineAssay TypeGI50 (µM)Reference
6dA549 (Lung)Not Specified0.0015[2]
KB (Cervical)0.0017[2]
KBvin (Vincristine-resistant)0.0017[2]
DU145 (Prostate)0.0016[2]
5fA549 (Lung)Not Specified0.19[2]
6bA549 (Lung)Not Specified0.011[2]
6cA549 (Lung)Not Specified0.023[2]
6eA549 (Lung)Not Specified0.091[2]

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. These N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as potent tubulin polymerization inhibitors targeting the colchicine binding site.[2]

Experimental Protocols

Two common and robust colorimetric assays for determining in vitro cytotoxicity are the MTT and SRB assays. Detailed protocols for both are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48 or 72-hour incubation with the test compounds, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plate five times with slow-running tap water or deionized water.

    • Remove excess water by tapping the plate on paper towels.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare Derivatives treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment assay_step Cytotoxicity Assay (MTT or SRB) treatment->assay_step readout Measure Absorbance assay_step->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50 end End ic50->end

Caption: General workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway for Cytotoxicity

Based on the mechanism of action of structurally similar N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, it is proposed that this compound derivatives may also act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

signaling_pathway derivative 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivative tubulin β-Tubulin (Colchicine Binding Site) derivative->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Microtubule Disruption polymerization->microtubule g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action via tubulin inhibition.

References

Application Notes and Protocols for Investigating 6-Methoxy-1,2,3,4-tetrahydroquinoxaline in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research directly linking 6-Methoxy-1,2,3,4-tetrahydroquinoxaline to the treatment of neurological disorders is currently limited. The following application notes and protocols are presented as a hypothetical research framework. This framework is based on the neuroprotective potential observed in the broader class of quinoxaline derivatives and methodologies adapted from studies on structurally related heterocyclic compounds.[1][2][3][4]

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[5][6] The quinoxaline heterocyclic scaffold has emerged as a promising structure in medicinal chemistry, with various derivatives demonstrating significant neuroprotective effects.[1][2][3] For instance, certain 6-aminoquinoxaline derivatives have been shown to protect dopaminergic neurons in cellular and animal models of Parkinson's disease.[1][2][4]

While this compound itself is an under-investigated compound in this context, its structure warrants exploration. This document provides a comprehensive guide for the initial synthesis, screening, and validation of this compound (referred to herein as "Compound QX-M") as a potential therapeutic agent for neurological disorders.

Hypothesized Mechanism of Action

Based on related compounds, we hypothesize that Compound QX-M may exert neuroprotective effects through a multi-target mechanism involving the reduction of oxidative stress and the modulation of inflammatory signaling pathways. A key pathway implicated in neurodegeneration is the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and reactive oxygen species (ROS), which contributes to neuronal cell death.

Hypothesized_Neuroprotective_Pathway stress Neurotoxin ROS ↑ Reactive Oxygen Species (ROS) stress->ROS Inflammation ↑ Neuroinflammation (Microglial Activation) stress->Inflammation Apoptosis ↑ Apoptotic Signaling (Caspase Activation) ROS->Apoptosis Inflammation->Apoptosis NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath Compound Compound QX-M (this compound) Compound->ROS Compound->Inflammation

Hypothesized neuroprotective mechanism of Compound QX-M.

Synthesis Protocol

The synthesis of this compound can be achieved through established organic chemistry reactions. A plausible route involves the cyclization of a substituted diamine precursor.

Protocol 3.1: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline This protocol is adapted from a published procedure for a similar derivative and serves as a starting point for synthesizing the core structure.[7]

  • Starting Material: 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline.

  • Reagents: Dichloromethane (DCM), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), p-Toluenesulfonyl chloride (tosyl chloride).

  • Procedure: a. Dissolve the starting material (1.18 mmol) in 40 mL of DCM. b. Add DMAP (0.35 mmol) and TEA (2.36 mmol) to the solution. c. Cool the reaction mixture to 0°C in an ice bath. d. Add a solution of tosyl chloride (1.30 mmol) in DCM dropwise to the cooled mixture. e. Stir the reaction at room temperature for 2 hours, monitoring progress with Thin Layer Chromatography (TLC). f. Upon completion, proceed with aqueous workup and purification by column chromatography to isolate the product.

Note: Further steps of debenzylation and detosylation would be required to obtain the target compound, this compound.

In Vitro Experimental Protocols: Neuroprotection Assays

In vitro assays provide the first crucial step in evaluating the neuroprotective potential of Compound QX-M. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying Parkinson's disease as these cells are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) that selectively damage dopaminergic neurons.[8]

In_Vitro_Screening_Workflow cluster_assays Endpoint Assays start Start culture 1. Culture SH-SY5Y Cells start->culture plate 2. Plate Cells in 96-well Plates culture->plate treat 3. Pre-treat with Compound QX-M (Various Concentrations) plate->treat induce 4. Induce Neurotoxicity (Add 100 µM 6-OHDA) treat->induce incubate 5. Incubate for 24 hours induce->incubate assay_mtt 6a. MTT Assay (Cell Viability) incubate->assay_mtt assay_ros 6b. DCFH-DA Assay (Intracellular ROS) incubate->assay_ros analyze 7. Data Analysis (Calculate EC50, % Protection) assay_mtt->analyze assay_ros->analyze end End analyze->end

Workflow for in vitro screening of neuroprotective compounds.

Protocol 4.1: Assessment of Neuroprotection against 6-OHDA Toxicity [8]

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: a. Prepare stock solutions of Compound QX-M in DMSO. b. Dilute Compound QX-M in cell culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. c. Remove old medium from cells and add the medium containing Compound QX-M. Pre-incubate for 2 hours.

  • Toxicity Induction: Add 6-OHDA to each well to a final concentration of 100 µM (except for vehicle control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

Protocol 4.2: Cell Viability (MTT Assay) [8]

  • Following the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-only control.

Protocol 4.3: Measurement of Intracellular ROS (DCFH-DA Assay) [8]

  • After the treatment period (Protocol 4.1), wash cells with warm PBS.

  • Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Wash cells again with PBS.

  • Measure fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.

  • Calculate ROS levels as a percentage relative to the 6-OHDA-only control.

In Vivo Experimental Protocols: Parkinson's Disease Model

In vivo testing is essential to validate the therapeutic potential of Compound QX-M. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[9][10]

In_Vivo_Study_Workflow cluster_analysis Post-mortem Analysis start Start: Acclimatize C57BL/6 mice grouping 1. Randomize into Experimental Groups (Vehicle, MPTP, QX-M Low + MPTP, QX-M High + MPTP) start->grouping pretreatment 2. Pre-treatment Phase (7 days) (Daily i.p. injection of Vehicle or Compound QX-M) grouping->pretreatment induction 3. MPTP Induction Phase (Days 8-12) (Administer MPTP or Saline) pretreatment->induction behavior 4. Behavioral Testing (Day 15) (e.g., Rotarod Test) induction->behavior euthanasia 5. Euthanasia and Tissue Collection (Day 21) behavior->euthanasia ihc 6a. Immunohistochemistry (Tyrosine Hydroxylase staining) euthanasia->ihc hplc 6b. HPLC Analysis (Striatal Dopamine Levels) euthanasia->hplc end End: Data Interpretation ihc->end hplc->end

Workflow for in vivo evaluation in an MPTP mouse model.

Protocol 5.1: MPTP Mouse Model of Parkinson's Disease [9]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle Control (Saline)

    • Group 2: MPTP Control (MPTP + Vehicle)

    • Group 3: Compound QX-M (Low Dose, e.g., 10 mg/kg) + MPTP

    • Group 4: Compound QX-M (High Dose, e.g., 50 mg/kg) + MPTP

  • Drug Administration: a. Administer Compound QX-M or its vehicle via intraperitoneal (i.p.) injection once daily for 7 consecutive days before MPTP administration. b. On day 8, administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals. Control animals receive saline. c. Continue daily administration of Compound QX-M for the duration of the experiment.

  • Behavioral Assessment (Rotarod Test): a. Three days after the final MPTP injection, assess motor coordination using an accelerating rotarod. b. Train mice on the rotarod for two days prior to MPTP administration. c. On the test day, place each mouse on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes). d. Record the latency to fall in three separate trials and calculate the average.

  • Tissue Collection and Analysis: a. Seven days after the last MPTP injection, euthanize the animals. b. Perfuse the brains and collect them for analysis. c. For immunohistochemistry, fix one hemisphere and section it for Tyrosine Hydroxylase (TH) staining to quantify dopaminergic neuron survival in the substantia nigra. d. For neurochemical analysis, dissect the striatum from the other hemisphere and use HPLC to measure levels of dopamine and its metabolites.

Data Presentation: Hypothetical Results

Quantitative data should be summarized in clear, structured tables to facilitate comparison between experimental groups.

Table 1: Hypothetical In Vitro Neuroprotection Data for Compound QX-M

Concentration (µM)Cell Viability (% of Control)EC₅₀ (µM)Intracellular ROS (% of 6-OHDA Control)IC₅₀ (µM)
6-OHDA Only 48.2 ± 3.5-100 ± 8.1-
0.1 55.1 ± 4.192.5 ± 7.3
1.0 68.9 ± 5.275.4 ± 6.0
10.0 85.3 ± 6.88.551.6 ± 4.99.2
50.0 92.1 ± 7.038.2 ± 3.5
100.0 94.5 ± 6.535.1 ± 3.1

Table 2: Hypothetical In Vivo Efficacy Data for Compound QX-M in MPTP Mouse Model

Experimental GroupRotarod Latency (seconds)TH-Positive Neurons (Substantia Nigra)Striatal Dopamine (% of Control)
Vehicle Control 185 ± 158500 ± 410100 ± 9.5
MPTP Control 65 ± 113800 ± 35035 ± 5.1
QX-M (10 mg/kg) + MPTP 105 ± 145600 ± 40058 ± 6.2
QX-M (50 mg/kg) + MPTP 148 ± 12 7100 ± 38079 ± 7.5**
p < 0.05, **p < 0.01 compared to MPTP Control group.

References

The Rising Star in Scaffolding: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction:

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer structural diversity and potent biological activity. Among these, the 1,2,3,4-tetrahydroquinoxaline core has emerged as a privileged structure in drug discovery. The strategic incorporation of a methoxy group at the 6-position of this scaffold has been shown to significantly influence the pharmacological properties of its derivatives, making 6-Methoxy-1,2,3,4-tetrahydroquinoxaline a valuable building block for the development of new drug candidates. This document provides a comprehensive overview of its application, supported by experimental data and detailed protocols for its utilization in the synthesis of biologically active molecules.

The this compound moiety has been instrumental in the design of potent inhibitors of tubulin polymerization, a critical target in cancer chemotherapy.[1][2] By serving as a rigid scaffold for the optimal orientation of various substituents, it enables strong interactions with the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following tables summarize the quantitative data for derivatives synthesized using a this compound backbone, highlighting their potent anticancer activities.

Table 1: Antiproliferative Activity of this compound Sulfonamide Derivatives against HT-29 Human Colon Cancer Cell Line. [3]

Compound IDModificationsInhibition % at 1 µMInhibition % at 5 µMInhibition % at 10 µM
I-5 R¹ = 2-methylphenyl, R² = 6-OCH₃15.335.860.2
I-6 R¹ = 3-methylphenyl, R² = 6-OCH₃20.145.775.3
I-7 R¹ = 4-methylphenyl, R² = 6-OCH₃25.658.985.1
I-8 R¹ = 2-methoxyphenyl, R² = 6-OCH₃18.942.168.7
I-9 R¹ = 3-methoxyphenyl, R² = 6-OCH₃22.451.380.5
I-10 R¹ = 4-methoxyphenyl, R² = 6-OCH₃28.262.588.9
I-11 R¹ = 2-fluorophenyl, R² = 6-OCH₃17.539.865.4
I-12 R¹ = 3-fluorophenyl, R² = 6-OCH₃21.748.278.1
I-13 R¹ = 4-fluorophenyl, R² = 6-OCH₃26.960.186.7
I-14 R¹ = 2-chlorophenyl, R² = 6-OCH₃19.844.672.3
I-15 R¹ = 3-chlorophenyl, R² = 6-OCH₃23.153.782.4
I-16 R¹ = 4-chlorophenyl, R² = 6-OCH₃29.565.890.2
I-17 R¹ = 2-(trifluoromethyl)phenyl, R² = 6-OCH₃16.237.462.9
I-18 R¹ = 3-(trifluoromethyl)phenyl, R² = 6-OCH₃20.946.976.8
I-19 R¹ = 4-(trifluoromethyl)phenyl, R² = 6-OCH₃24.756.284.1
I-20 R¹ = 4-(trifluoromethoxy)phenyl, R² = 6-OCH₃27.861.387.5

Note: The inhibitory activities of compounds with a methoxy group on the tetrahydroquinoxaline ring (I-5 to I-24) were found to be better than those without this substitution.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (A Key Intermediate)[2]

This protocol details the synthesis of a key intermediate which can be further modified to generate a library of biologically active compounds. The starting material for this synthesis is 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline. Note that the numbering of the methoxy group changes from 7 to 6 in the product according to standard chemical nomenclature.

Materials:

  • 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.3 eq) and TEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay[2]

This protocol describes the methodology to assess the cytotoxic effects of the synthesized compounds against a cancer cell line.

Materials:

  • HT-29 human colon cancer cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture HT-29 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to the desired final concentrations (e.g., 1, 5, and 10 µM) with the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the plates for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition using the following formula: Inhibition (%) = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Visualization of Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow start 1-benzyl-7-methoxy- 1,2,3,4-tetrahydroquinoxaline intermediate Reaction with Tosyl Chloride (DMAP, TEA, DCM) start->intermediate Step 1 product 4-benzyl-6-methoxy-1-tosyl- 1,2,3,4-tetrahydroquinoxaline intermediate->product Step 2 further_modification Further Derivatization product->further_modification Step 3 biologically_active Biologically Active Compounds further_modification->biologically_active Final Products

Caption: Synthetic workflow for derivatization.

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition drug 6-Methoxy-1,2,3,4-tetrahydro- quinoxaline Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Assembly drug->microtubules Inhibits tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis Essential for cell_cycle Cell Cycle Arrest (G2/M Phase) mitosis->cell_cycle Progression apoptosis Apoptosis cell_cycle->apoptosis Leads to

Caption: Inhibition of tubulin polymerization pathway.

G cluster_workflow Experimental Workflow: Antiproliferative Assay cell_culture Cell Seeding (HT-29 in 96-well plates) treatment Compound Treatment (48h incubation) cell_culture->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition dissolution Formazan Dissolution (DMSO) mtt_addition->dissolution measurement Absorbance Measurement (490 nm) dissolution->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the MTT-based cell viability assay.

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is present in various biologically active molecules, exhibiting a range of pharmacological properties. The methoxy substituent on the benzene ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. These application notes provide a detailed, two-step experimental protocol for the synthesis of this compound, starting from commercially available precursors. The protocol is designed to be reproducible and scalable for laboratory settings.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 4-methoxy-1,2-phenylenediamine with glyoxal to form the aromatic intermediate, 6-methoxyquinoxaline. The subsequent step is the reduction of the pyrazine ring of 6-methoxyquinoxaline to yield the final saturated heterocyclic compound, this compound.

Synthesis_Pathway 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Step1 Step 1: Condensation 4-methoxy-1,2-phenylenediamine->Step1 Glyoxal Glyoxal Glyoxal->Step1 6-methoxyquinoxaline 6-methoxyquinoxaline Step1->6-methoxyquinoxaline Step2 Step 2: Reduction 6-methoxyquinoxaline->Step2 This compound This compound Step2->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxyquinoxaline

This protocol describes the synthesis of the intermediate, 6-methoxyquinoxaline, through the condensation of 4-methoxy-1,2-phenylenediamine and glyoxal.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Deionized water

  • Sodium sulfite

  • Activated carbon

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.072 mol) of 4-methoxy-1,2-phenylenediamine in 100 mL of ethanol.

  • To this solution, add 12.5 mL of a 40% aqueous solution of glyoxal (0.109 mol) and a small amount of sodium sulfite.

  • Heat the reaction mixture to reflux with stirring for 2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Decolorize the solution by adding a small amount of activated carbon and heating gently for 10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a desiccator to obtain 6-methoxyquinoxaline.

Step 2: Synthesis of this compound

This protocol details the reduction of 6-methoxyquinoxaline to the final product, this compound, via catalytic hydrogenation.

Materials:

  • 6-methoxyquinoxaline (from Step 1)

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source (cylinder or generator)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Celite® or a similar filter aid

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve 5.0 g (0.031 mol) of 6-methoxyquinoxaline in 100 mL of ethanol.

  • Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas from the flask in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterStep 1: 6-methoxyquinoxalineStep 2: this compound
Starting Material 4-methoxy-1,2-phenylenediamine6-methoxyquinoxaline
Reagents Glyoxal (40% aq.), Sodium sulfite10% Pd/C, Hydrogen gas
Solvent EthanolEthanol
Reaction Time 2 hours4-6 hours (typical)
Reaction Temperature RefluxRoom Temperature
Theoretical Yield 11.6 g5.1 g
Typical Experimental Yield 80-90%85-95%
Appearance Crystalline solidSolid
Molecular Formula C₉H₈N₂OC₉H₁₂N₂O
Molecular Weight 160.17 g/mol 164.21 g/mol
Expected ¹H NMR (CDCl₃, δ ppm) Aromatic protons in the range of 7.0-8.0 ppm, methoxy protons around 3.9 ppm.Aromatic protons in the range of 6.3-6.8 ppm, methoxy protons around 3.7 ppm, and two sets of methylene protons (C2-H and C3-H) in the range of 3.0-3.5 ppm.[1]
Expected Mass Spectrum (m/z) [M+H]⁺ at 161.07[M+H]⁺ at 165.10

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-methoxyquinoxaline cluster_step2 Step 2: Synthesis of this compound s1_start Dissolve 4-methoxy-1,2-phenylenediamine in Ethanol s1_reagents Add Glyoxal and Sodium Sulfite s1_start->s1_reagents s1_reflux Reflux for 2 hours s1_reagents->s1_reflux s1_decolorize Decolorize with Activated Carbon s1_reflux->s1_decolorize s1_filter1 Hot Filtration s1_decolorize->s1_filter1 s1_crystallize Crystallization s1_filter1->s1_crystallize s1_filter2 Vacuum Filtration s1_crystallize->s1_filter2 s1_dry Drying s1_filter2->s1_dry s1_product 6-methoxyquinoxaline s1_dry->s1_product s2_start Dissolve 6-methoxyquinoxaline in Ethanol s1_product->s2_start Intermediate s2_catalyst Add 10% Pd/C Catalyst s2_start->s2_catalyst s2_hydrogenation Hydrogenation s2_catalyst->s2_hydrogenation s2_filter Filter through Celite® s2_hydrogenation->s2_filter s2_evaporation Solvent Evaporation s2_filter->s2_evaporation s2_purification Recrystallization s2_evaporation->s2_purification s2_product This compound s2_purification->s2_product

Caption: Detailed workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. The following information is compiled from published research and is intended to serve as a guide for addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common synthetic route involves the cyclization of a substituted diamine. Key starting materials can include 4-methoxy-1,2-phenylenediamine and a two-carbon synthon like glyoxal or its derivatives. Another approach involves the reduction of 6-methoxyquinoxaline.

Q2: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary significantly based on the chosen synthetic route. For reductive amination or cyclization reactions, conditions often involve a suitable solvent (e.g., methanol, ethanol, or dichloromethane), a catalyst (e.g., a palladium-based catalyst for hydrogenation or an acid catalyst for cyclization), and controlled temperatures, which can range from room temperature to reflux.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the standard procedures for purification of the final product?

Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities; a common solvent system is a mixture of dichloromethane and methanol. Recrystallization from a suitable solvent can also be an effective final purification step.[1][2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Causes:

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.

  • Atmospheric Contamination: For reactions sensitive to air or moisture, inadequate inert atmosphere can inhibit the reaction.

Suggested Solutions:

  • Catalyst Verification: Use a fresh batch of catalyst or test the catalyst on a known reaction to verify its activity.

  • Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC.

  • Starting Material Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis.

  • Solvent Screening: If other factors are ruled out, consider screening different solvents. For similar syntheses of related heterocyclic compounds, solvents like methanol, ethanol, and acetonitrile have been used.[3]

  • Ensure Inert Atmosphere: For air-sensitive reactions, ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.

Issue 2: Formation of Multiple Products (Side Reactions)

Potential Causes:

  • Over-oxidation: The tetrahydroquinoxaline ring system can be susceptible to oxidation, leading to the formation of the corresponding quinoxaline or other oxidized byproducts.

  • Side Reactions of Functional Groups: The methoxy group or the amine functionalities can undergo side reactions under certain conditions.

  • Polymerization: Under harsh acidic or basic conditions, starting materials or the product may polymerize.

Suggested Solutions:

  • Control of Reaction Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere.

  • Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of side reactions.

  • pH Adjustment: If using acidic or basic catalysts, carefully control the pH of the reaction mixture.

  • Use of Protecting Groups: In some cases, protecting one of the amine groups before cyclization can prevent side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • Product Solubility: The product may be highly soluble in the work-up solvents, leading to losses during extraction.

  • Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.

  • Co-elution of Impurities: Impurities with similar polarity to the product can make purification by column chromatography challenging.

Suggested Solutions:

  • Solvent Selection for Extraction: Use a less polar solvent for extraction if the product has moderate polarity. Saturating the aqueous layer with brine can also help to drive the product into the organic layer.

  • Breaking Emulsions: Adding a small amount of brine or filtering the mixture through celite can help to break emulsions.

  • Optimize Chromatography Conditions: Try different solvent systems for column chromatography or consider using a different stationary phase. Gradient elution can also improve separation.

Experimental Protocols

Example Protocol: Reductive Amination Approach

  • Reaction Setup: To a solution of 4-methoxy-1,2-phenylenediamine (1 equivalent) in methanol, add glyoxal (1.1 equivalents) at room temperature.

  • Reaction: Stir the mixture for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (2.5 equivalents) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

Due to the limited availability of direct comparative data for the synthesis of this compound, the following table presents data on the synthesis of related tetrahydroquinoline derivatives, which can provide insights into the effects of different catalysts and solvents.

Table 1: Catalyst and Solvent Effects on the Yield of Tetrahydroquinoline Derivatives

CatalystSolventTemperature (°C)Yield (%)Reference Compound
Ru(bpy)3Cl2Acetonitrile2576.13,4-dihydroquinolone
Pd/CMethanol50666-methoxy-1,2,3,4-tetrahydroquinoline
NH4ClMethanolRoom Temp.95-100Quinoxaline derivatives

Note: The yields reported are for analogous but not identical reactions and should be used as a general guide.[3][4]

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Intermediate_Diimine Intermediate Diimine 4-methoxy-1,2-phenylenediamine->Intermediate_Diimine Cyclization Glyoxal Glyoxal Glyoxal->Intermediate_Diimine This compound This compound Intermediate_Diimine->this compound Reduction (e.g., NaBH4)

Caption: A possible synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue check_catalyst Check Catalyst Activity start->check_catalyst check_catalyst->start Inactive Catalyst check_conditions Verify Reaction Conditions (Time, Temperature) check_catalyst->check_conditions Catalyst OK check_materials Assess Starting Material Purity check_conditions->check_materials Conditions OK optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal check_solvent Evaluate Solvent Choice check_materials->check_solvent Materials Pure purify_materials Purify Starting Materials check_materials->purify_materials Impure screen_solvents Screen Solvents check_solvent->screen_solvents Suboptimal successful_outcome Improved Yield check_solvent->successful_outcome Solvent OK optimize_conditions->successful_outcome purify_materials->successful_outcome screen_solvents->successful_outcome

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield After Purification

  • Question: My final yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and how can I improve recovery?

  • Answer: Low recovery can arise from several factors during the purification process. Consider the following troubleshooting steps:

    • Compound Instability on Silica Gel: Tetrahydroquinoxalines, being basic in nature, can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and poor recovery from a column.

      • Solution: Deactivate the silica gel by preparing a slurry with your column solvent and adding 1-3% triethylamine. Let this stand for an hour before packing the column. Alternatively, consider using a different stationary phase like neutral alumina.[1]

    • Product Loss During Workup: The basic nitrogen atoms in the tetrahydroquinoxaline ring mean the compound's solubility is pH-dependent.

      • Solution: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 8) before extracting with an organic solvent. This prevents the formation of a water-soluble ammonium salt. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to ensure complete transfer from the aqueous to the organic phase.

    • Inappropriate Solvent System: The chosen solvent system for chromatography may be too polar, causing your compound to elute very slowly or not at all, or not polar enough, leading to co-elution with non-polar impurities.

      • Solution: Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation and efficient elution.

Issue 2: Product Co-elutes with a Major Impurity

  • Question: During column chromatography, my desired product is co-eluting with an impurity of very similar polarity. How can I achieve better separation?

  • Answer: Separating compounds with similar polarities is a common challenge.

    • Optimize Solvent System: The initial solvent system may not have sufficient selectivity. Experiment with different solvent combinations on TLC. For instance, if you are using a Hexane/Ethyl Acetate gradient, try switching to a Dichloromethane/Methanol system or adding a small percentage of a third solvent like acetone to modify the selectivity.[1]

    • Slow Gradient Elution: Instead of a steep gradient or isocratic elution, employ a very slow, shallow gradient during flash chromatography. This increases the resolution between closely eluting spots.[1]

    • Alternative Chromatography: If flash chromatography on silica or alumina is insufficient, consider preparative HPLC on a reverse-phase (C18) column. This separates compounds based on different principles (hydrophobicity) and can often resolve impurities that are inseparable by normal-phase chromatography.[1]

Issue 3: The Purified Product is Darkly Colored

  • Question: After purification, my this compound is a brown or dark yellow oil/solid, suggesting impurities. How can I obtain a colorless or pale-yellow product?

  • Answer: Dark coloration often points to trace amounts of highly conjugated or oxidized impurities.

    • Oxidation of Starting Materials or Product: The diamine precursors used in synthesis and the tetrahydroquinoxaline product itself can be susceptible to air oxidation, leading to colored impurities.

      • Solution: Perform the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon). Store starting materials and the final product protected from light and air.

    • Recrystallization: If the product is a solid, recrystallization is a highly effective method for removing colored impurities.

      • Solution: Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the compound is soluble when hot but sparingly soluble when cold.[2][3][4]

    • Activated Charcoal Treatment: If recrystallization alone is not sufficient, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical solvent system for the flash chromatography of this compound derivatives?

    • A1: A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For more polar derivatives, such as those with sulfonamide groups, a dichloromethane/methanol system may be more appropriate.[6][7][8] For example, a 20:1 mixture of dichloromethane:methanol has been successfully used.[7][8] It is crucial to first determine the optimal solvent system using TLC.[6]

  • Q2: How can I monitor the progress of my purification?

    • A2: Thin Layer Chromatography (TLC) is the primary method for monitoring purification. Stain the TLC plate with a potassium permanganate (KMnO4) solution, which is effective for visualizing amine-containing compounds that may not be UV-active.

  • Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?

    • A3: Streaking on a silica gel TLC plate is often a sign that the compound is too polar for the chosen solvent system or that it is interacting strongly with the acidic silica. You can try adding a small amount (1-3%) of triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica and improve the spot shape.[1]

  • Q4: Is this compound expected to be a solid or an oil?

    • A4: The physical state can depend on the specific derivative and its purity. The parent compound and its simple derivatives are often reported as oils or low-melting solids (white, yellow, or brown).[6][8]

Data Presentation

Table 1: Reported Purification Yields for this compound Derivatives

CompoundPurification MethodYieldReference
4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxalineFlash Column Chromatography81.8%[6]
4-benzyl-6-methoxy-1-((3-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxalineFlash Column Chromatography77.2%[6]
4-benzyl-6-methoxy-1-((2-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxalineFlash Column Chromatography82.2%[6]
4-benzyl-6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoxalineFlash Column Chromatography78.4%[6]

Table 2: Physicochemical Properties

PropertyValueCompound ReferenceReference
Predicted LogP (Shake-Flask Method)1.15A specific tetrahydroquinoxaline sulfonamide derivative (Compound I-7)[6]
Predicted Water SolubilityModerateA specific tetrahydroquinoxaline sulfonamide derivative (Compound I-7)[6]

Experimental Protocols

Protocol 1: General Workup Procedure for this compound Derivatives

This protocol is adapted from the synthesis of N-sulfonylated 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline derivatives.[6]

  • Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in an organic solvent such as Ethyl Acetate (EtOAc, 20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 0.1 M HCl (3 x 20 mL)

    • Water (3 x 20 mL)

    • Brine (3 x 20 mL)

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common system is a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and place this at the top of the packed column.

  • Elution: Run the column by passing the eluent through, collecting fractions. Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound derivative.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Workup Dissolve in EtOAc Wash with HCl, H2O, Brine Crude->Workup Dry Dry (Na2SO4) & Evaporate Workup->Dry TLC TLC Analysis (Optimize Solvent System) Dry->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Evap Pool Pure Fractions & Evaporate Fractions->Evap Pure_Product Pure Compound Evap->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide Start Low Yield After Column Chromatography Cause1 Compound unstable on acidic silica gel? Start->Cause1 Check TLC for streaking Cause2 Product lost during aqueous workup? Start->Cause2 Review extraction pH Cause3 Poor separation of impurities? Start->Cause3 Check TLC for co-elution Solution1 Use neutralized silica (1-3% Et3N) or alumina. Cause1->Solution1 Yes Solution2 Ensure aqueous layer is basic (pH>8) before extraction. Cause2->Solution2 Yes Solution3 Re-optimize solvent system via TLC. Use a shallow gradient. Cause3->Solution3 Yes

References

"common side reactions in 6-Methoxy-1,2,3,4-tetrahydroquinoxaline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves a two-step process:

  • Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with glyoxal to form 6-methoxyquinoxaline.

  • Reduction: Subsequent reduction of the 6-methoxyquinoxaline intermediate to yield the desired this compound.

Q2: My starting material, 4-methoxy-1,2-phenylenediamine, is dark in color. Can I still use it?

A2: It is highly recommended to use 4-methoxy-1,2-phenylenediamine that is as light in color as possible. This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities and result in a darker final product and lower yields.[1] If your starting material is discolored, consider purifying it by recrystallization or filtration through a short plug of silica gel under an inert atmosphere before use.[1]

Q3: What are the likely impurities I might see in my final product?

A3: Common impurities can include:

  • 6-Methoxyquinoxaline: The unreduced intermediate from the first step.

  • Oxidized starting material: Resulting in colored byproducts.

  • Over-reduced products: While less common, forcing conditions could potentially lead to further reduction of the benzene ring.

  • N-Oxides: Formation of quinoxaline N-oxides can occur if the reaction is exposed to oxidizing conditions.[2]

  • Benzimidazole derivatives: These can arise if the glyoxal used contains aldehyde or carboxylic acid impurities.[2]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through silica gel column chromatography.[3] Recrystallization from a suitable solvent system may also be an effective method for removing impurities.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete condensation of 4-methoxy-1,2-phenylenediamine and glyoxal.2. Inefficient reduction of the 6-methoxyquinoxaline intermediate.3. Degradation of starting materials or product.4. Suboptimal reaction conditions (temperature, time, solvent).1. Monitor the condensation reaction by TLC to ensure completion.2. Choose an appropriate reducing agent and ensure its activity. Common reducing agents for similar transformations include sodium borohydride or catalytic hydrogenation.[4]3. Use purified starting materials and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]4. Systematically screen different solvents, temperatures, and reaction times to optimize the yield.
Product is Darkly Colored (Red/Brown/Black) 1. Oxidation of the 4-methoxy-1,2-phenylenediamine starting material.[1]2. Air oxidation of the this compound product.3. Presence of polymeric byproducts from the self-condensation of glyoxal.1. Use freshly purified, light-colored 4-methoxy-1,2-phenylenediamine. Handle and store it under an inert atmosphere, protected from light.[1]2. Work up the reaction and purify the product under an inert atmosphere if possible.3. Add the glyoxal solution slowly to the reaction mixture containing the diamine to minimize self-condensation.
Presence of Multiple Products/Side Reactions 1. Incomplete Reduction: The presence of a stable dihydroquinoxaline intermediate indicates that the final reduction step is incomplete.[2]2. Formation of Benzimidazole Derivatives: Impurities such as aldehydes or carboxylic acids in the glyoxal can react with the o-phenylenediamine.[2]3. Over-oxidation: If an oxidizing agent is inadvertently present, it can lead to the formation of quinoxaline N-oxides.[2]1. Ensure sufficient reducing agent is used and that the reaction is allowed to proceed to completion (monitor by TLC).2. Assess the purity of the glyoxal using methods like NMR or GC-MS before the reaction. Purify if necessary.[2]3. Conduct the reaction under an inert atmosphere to prevent oxidation. Avoid solvents that can act as oxidants at elevated temperatures, such as DMSO.[2]
Difficulty in Product Isolation/Purification 1. The product may be highly soluble in the reaction or workup solvent.2. Formation of an emulsion during aqueous workup.1. If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent. If it is in an organic layer, consider precipitation by adding a non-solvent.2. To break emulsions, try adding brine or filtering the mixture through a pad of celite.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is as follows. Note that specific conditions may need to be optimized for your laboratory setup.

Step 1: Synthesis of 6-Methoxyquinoxaline

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid).

  • Slowly add an aqueous solution of glyoxal (1 equivalent) to the solution of the diamine with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude 6-methoxyquinoxaline may be purified by recrystallization or used directly in the next step.

Step 2: Reduction to this compound

  • Dissolve the crude or purified 6-methoxyquinoxaline in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Condensation Condensation 4-methoxy-1,2-phenylenediamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation 6-methoxyquinoxaline 6-methoxyquinoxaline Condensation->6-methoxyquinoxaline Reduction Reduction 6-methoxyquinoxaline->Reduction 6-methoxyquinoxaline->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction This compound This compound Reduction->this compound

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow Troubleshooting Common Side Reactions Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Colored_Product Colored Product? Low_Yield->Colored_Product No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Inert_Atmosphere->Colored_Product Purify_Diamine Purify 4-methoxy-1,2-phenylenediamine Colored_Product->Purify_Diamine Yes Multiple_Products Multiple Products? Colored_Product->Multiple_Products No Slow_Addition Slow Reagent Addition Purify_Diamine->Slow_Addition Slow_Addition->Inert_Atmosphere Check_Glyoxal Check Glyoxal Purity Multiple_Products->Check_Glyoxal Yes End End Multiple_Products->End No Monitor_Reduction Monitor Reduction Step Check_Glyoxal->Monitor_Reduction Monitor_Reduction->End

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Improving the Stability of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the research and development of 6-methoxy-1,2,3,4-tetrahydroquinoxaline derivatives. The information provided is based on established principles of pharmaceutical stability testing and the known reactivity of related chemical structures, as specific degradation studies on this class of compounds are not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound derivatives?

  • Hydrolysis: The enamine-like partial structure within the tetrahydroquinoxaline ring may be susceptible to hydrolysis under acidic conditions, potentially leading to ring opening.[2][4][5]

  • Photodegradation: Aromatic systems can be sensitive to light, especially UV radiation, which can lead to the formation of radical species and subsequent degradation.[6]

Q2: My compound is showing significant degradation in solution. What are the first troubleshooting steps?

A2: When observing degradation in solution, systematically evaluate the following factors:

  • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities like peroxides (in ethers like THF or dioxane) or metal ions that can catalyze degradation.

  • Dissolved Oxygen: Atmospheric oxygen dissolved in the solvent is a common culprit for oxidative degradation.[6][7] Degas your solvents using methods like sparging with an inert gas (nitrogen or argon), sonication, or vacuum filtration.

  • pH of the Solution: The stability of amines and aniline-like compounds is often pH-dependent. Determine the pH of your solution and assess if buffering is necessary to maintain a pH range where the compound is most stable.[8]

  • Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[6]

  • Temperature: Store solutions at the lowest practical temperature to slow down the rate of degradation.

Q3: How can I proactively improve the stability of my this compound derivatives in formulations?

A3: Several formulation strategies can enhance the stability of sensitive compounds:

  • Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants can be highly effective.[8] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA) for non-aqueous formulations, and ascorbic acid or sodium metabisulfite for aqueous solutions.[8]

  • Inclusion of Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[6][9][10][11]

  • pH Control: Utilizing buffer systems (e.g., citrate, phosphate, acetate) to maintain the optimal pH for stability is a fundamental strategy in liquid formulations.[8]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[6]

  • Lyophilization (Freeze-Drying): For solid formulations, lyophilization removes water and can enhance the stability of compounds susceptible to hydrolysis or moisture-mediated degradation.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Prepare samples in degassed solvents. 2. Add an antioxidant (e.g., 0.01% BHT) to the sample solvent. 3. Add a chelating agent (e.g., 0.01% EDTA) to the mobile phase and sample solvent. 4. Analyze a sample that has been purged with nitrogen and compare it to a sample exposed to air.
Hydrolytic Degradation 1. Check the pH of your sample and mobile phase. 2. If using acidic or basic conditions, neutralize the sample before injection if possible. 3. Perform forced degradation studies at different pH values to identify the pH range of maximum stability.
Photodegradation 1. Prepare and store samples in amber vials or under light-protected conditions. 2. Compare a sample exposed to light with one kept in the dark to confirm light sensitivity.
Interaction with Excipients 1. Analyze individual excipients to check for interfering peaks. 2. Prepare and analyze a placebo formulation (without the active pharmaceutical ingredient) to identify excipient-related degradants.
Issue 2: Poor Mass Balance in Forced Degradation Studies

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Formation of Non-UV Active Degradants 1. Use a mass spectrometer (LC-MS) in conjunction with UV detection to look for degradants that may not have a chromophore. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Formation of Volatile Degradants 1. Use Headspace Gas Chromatography (GC) to analyze for volatile degradation products.
Precipitation of Degradants 1. Visually inspect the stressed samples for any precipitate. 2. Try dissolving the sample in a stronger solvent to see if additional peaks appear in the chromatogram.
Adsorption of Compound or Degradants onto Container 1. Test different container materials (e.g., polypropylene vs. glass). 2. Rinse the container with a strong solvent after removing the sample and analyze the rinse solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14]

1. Acidic Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

2. Basic Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
  • Keep the solution at room temperature for 24 hours.
  • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Withdraw samples and dilute for analysis.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.
  • Dissolve the heat-stressed solid and analyze.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1: 1.2 million lux hours and 200 W h/m²).
  • Analyze the samples alongside a control sample protected from light.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[15]

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan)

  • Column Temperature: 30°C

Optimization:

  • Analyze the samples from the forced degradation study.

  • If co-elution occurs, modify the gradient, change the organic modifier (e.g., to methanol), or adjust the pH of the aqueous mobile phase.

  • Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from underlying degradants.

Visualizations

Signaling Pathways and Experimental Workflows

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analysis and Hypothesis cluster_3 Solution Implementation Start Compound shows instability (e.g., new peaks in HPLC, loss of potency) Check_Conditions Review experimental conditions: - Solvent purity - pH - Light exposure - Temperature - Dissolved oxygen Start->Check_Conditions Forced_Degradation Perform forced degradation study (Acid, Base, Oxidation, Heat, Light) Check_Conditions->Forced_Degradation Analyze_Data Analyze degradation samples with stability-indicating HPLC-UV/MS Forced_Degradation->Analyze_Data Identify_Pathway Identify major degradation pathway(s) (Oxidation, Hydrolysis, Photolysis) Analyze_Data->Identify_Pathway Implement_Stabilization Implement stabilization strategy: - Add antioxidants/chelators - Control pH with buffers - Protect from light/oxygen - Lyophilize Identify_Pathway->Implement_Stabilization Re-evaluate Re-evaluate stability of a reformulated/protected sample Implement_Stabilization->Re-evaluate

Degradation_Pathways cluster_oxidation Oxidative Stress cluster_hydrolysis Hydrolytic Stress cluster_photo Photolytic Stress Parent 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Derivative Oxidation Oxidizing Agents (O₂, H₂O₂, Metal Ions) Parent->Oxidation Hydrolysis Acidic/Basic Conditions (H⁺, OH⁻) Parent->Hydrolysis Photolysis Light Exposure (UV, Visible) Parent->Photolysis Oxidized_Products N-Oxides Hydroxylated Species Ring-Opened Products Oxidation->Oxidized_Products e.g., Aromatic hydroxylation, N-oxidation Hydrolyzed_Products Ring-Opened Products Hydrolysis->Hydrolyzed_Products e.g., Enamine hydrolysis Photo_Products Radical Species Further Degradants Photolysis->Photo_Products e.g., Photoreactions

References

Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-1,2,3,4-tetrahydroquinoxaline and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes and solutions?

A1: Broad peaks in an NMR spectrum can arise from several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in peak broadening.

    • Solution: Try diluting your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of deuterated solvent.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

    • Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through the solvent before adding your compound. Filtering the sample through a small plug of Celite or silica gel can help remove particulate metal impurities.

  • Chemical Exchange: The protons on the nitrogen atoms (N-H) can undergo chemical exchange with residual water or other exchangeable protons in the solvent. The rate of this exchange can be on the NMR timescale, leading to broad signals. The conformation of the tetrahydroquinoxaline ring may also be fluxional, contributing to broadening.

    • Solution: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange process and result in sharper peaks. Alternatively, adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange with deuterium, making their signal disappear, which can help in peak assignment and simplify the spectrum.

Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I identify their source?

A2: Unexpected peaks are common and can usually be attributed to one of the following:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants.

    • Solution: Consult tables of common NMR solvent impurities to identify the peaks.[2][3] Ensure your product is thoroughly dried under high vacuum before preparing the NMR sample.

  • Water: Most deuterated solvents are hygroscopic and will absorb atmospheric moisture.

    • Solution: Use freshly opened ampoules of deuterated solvents or store them over molecular sieves. The water peak's chemical shift is solvent-dependent.

  • Side Products or Starting Materials: Incomplete reactions or side reactions can lead to impurities.

    • Solution: Compare the spectrum to the NMR spectra of your starting materials. If side products are suspected, further purification of your compound may be necessary.

  • Degradation: this compound may be susceptible to oxidation, especially if exposed to air and light over time. This can lead to the formation of the corresponding quinoxaline or other degradation products.

    • Solution: Store the compound under an inert atmosphere and protect it from light. If degradation is suspected, re-purify the sample.

Q3: The integration of my aromatic protons in the ¹H NMR spectrum is not as expected. Why might this be?

A3: The aromatic region of this compound is expected to show three distinct signals for the three aromatic protons. Incorrect integration can be due to:

  • Overlapping Peaks: The signals of the aromatic protons may be close in chemical shift and partially overlap, making accurate integration difficult.

    • Solution: Using a higher field NMR spectrometer can improve signal dispersion. You can also try a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) as solvent effects can alter the chemical shifts and potentially resolve the overlapping signals.[4]

  • Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction during data processing can lead to integration errors.

    • Solution: Carefully re-process the raw NMR data, ensuring proper phasing and baseline correction before integrating the signals.

Q4: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What can I do?

A4: Quaternary carbons (carbons not attached to any protons) typically have long relaxation times and can show very weak signals in a standard ¹³C NMR spectrum.

  • Solution: Increase the number of scans and/or the relaxation delay (d1) in your acquisition parameters. This will allow the quaternary carbons to fully relax between pulses, leading to a better signal-to-noise ratio. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be very helpful in assigning quaternary carbons by looking for correlations between these carbons and nearby protons.

Quantitative NMR Data

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are based on data for structurally related compounds and known substituent effects. Actual experimental values may vary.

¹H NMR Data (Estimated)
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~ 6.7 - 6.8d~ 8.5
H-7~ 6.3 - 6.4dd~ 8.5, 2.5
H-8~ 6.2 - 6.3d~ 2.5
OCH₃~ 3.7 - 3.8s-
N-HVariable (broad)s (br)-
CH₂ (C2/C3)~ 3.3 - 3.5m-
¹³C NMR Data (Estimated)
Assignment Chemical Shift (δ, ppm)
C-6 (C-OCH₃)~ 150 - 152
C-4a~ 140 - 142
C-8a~ 135 - 137
C-5~ 115 - 117
C-7~ 105 - 107
C-8~ 100 - 102
OCH₃~ 55 - 56
C-2 / C-3~ 42 - 44

Experimental Protocols

Standard Protocol for NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a clean pipette. CDCl₃ is a common choice, but DMSO-d₆ can be used for less soluble compounds.

  • Dissolve Sample: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required for poorly soluble samples.

  • Filter (If Necessary): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube to remove any particulate matter.

  • Acquire Spectrum: Insert the NMR tube into the spectrometer and follow the instrument's standard procedure for acquiring ¹H, ¹³C, and any necessary 2D NMR spectra.

Visualizations

Troubleshooting Workflow for NMR Spectra

troubleshooting_workflow start Start: NMR Spectrum Acquired check_quality Are peaks sharp and well-resolved? start->check_quality broad_peaks Issue: Broad Peaks check_quality->broad_peaks No, peaks are broad unexpected_peaks Issue: Unexpected Peaks check_quality->unexpected_peaks No, unexpected peaks integration_error Issue: Incorrect Integration check_quality->integration_error No, integration is incorrect good_spectrum Spectrum is of good quality check_quality->good_spectrum Yes check_concentration Is sample too concentrated? broad_peaks->check_concentration dilute Action: Dilute sample check_concentration->dilute Yes check_paramagnetic Paramagnetic impurities suspected? check_concentration->check_paramagnetic No dilute->start degas Action: Degas solvent/filter sample check_paramagnetic->degas Yes check_exchange Chemical exchange likely? check_paramagnetic->check_exchange No degas->start change_temp Action: Acquire spectrum at different temperature or add D2O check_exchange->change_temp Yes change_temp->start check_solvent Check for residual solvent peaks unexpected_peaks->check_solvent consult_tables Action: Consult impurity tables check_solvent->consult_tables Yes check_impurities Check for starting material/side products check_solvent->check_impurities No consult_tables->start purify Action: Re-purify compound check_impurities->purify Yes purify->start check_overlap Are peaks overlapping? integration_error->check_overlap change_solvent_field Action: Use higher field or different solvent check_overlap->change_solvent_field Yes check_processing Check phasing and baseline check_overlap->check_processing No change_solvent_field->start reprocess Action: Re-process spectrum check_processing->reprocess Yes reprocess->start end End: Proceed with analysis good_spectrum->end

Caption: Troubleshooting workflow for common NMR spectral issues.

References

Technical Support Center: Optimization of Buchwald-Hartwig Coupling for Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Buchwald-Hartwig amination for the synthesis of N-aryl tetrahydroquinoxaline derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig coupling of tetrahydroquinoxaline derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: My reaction is showing very low or no conversion to the desired N-aryl tetrahydroquinoxaline. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and the phosphine ligand is critical and highly dependent on the specific substrates. For the N-arylation of tetrahydroquinoxalines, bulky and electron-rich phosphine ligands are often essential to promote the catalytic cycle.

    • Recommendation: Screen a variety of ligands. While older ligands like BINAP are still in use, modern dialkylbiaryl phosphine ligands such as XPhos, SPhos, or BrettPhos often provide superior results for challenging substrates. Consider using a pre-formed palladium catalyst to ensure the efficient generation of the active Pd(0) species.

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are frequently used but can be incompatible with base-sensitive functional groups on your aryl halide or tetrahydroquinoxaline.

    • Recommendation: If your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases offer broader functional group tolerance, although they may require higher reaction temperatures or longer reaction times.

  • Solvent: The solvent plays a key role in the solubility of the reactants and the catalyst system, which directly impacts the reaction rate.

    • Recommendation: Anhydrous and deoxygenated aprotic, nonpolar solvents like toluene and 1,4-dioxane are commonly used. If solubility is an issue, consider a solvent mixture. Ensure the solvent is rigorously dried and degassed, as both water and oxygen can deactivate the palladium catalyst.

  • Reaction Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.

    • Recommendation: If you observe low conversion, a higher temperature may be necessary. However, be aware that excessively high temperatures can lead to catalyst decomposition or side reactions. A systematic temperature screen is advisable.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This includes degassing the solvent and using Schlenk techniques or a glovebox.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side product formation can compete with the desired C-N bond formation. Identifying the side products can provide clues for optimizing the reaction conditions.

  • Hydrodehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced to the corresponding arene.

    • Cause: This can be caused by β-hydride elimination from the palladium-amido complex, which is a competing pathway to reductive elimination.

    • Solution: The choice of ligand is critical in minimizing this side reaction. Bulky, electron-rich ligands can sterically hinder β-hydride elimination and promote the desired reductive elimination.

  • Double Arylation: If the tetrahydroquinoxaline has an unprotected N-H group at the 4-position, double arylation can occur.

    • Cause: The second N-H group can also participate in the catalytic cycle.

    • Solution: If mono-arylation is desired, consider using a protecting group on the second nitrogen of the tetrahydroquinoxaline. Alternatively, carefully controlling the stoichiometry of the aryl halide (using it as the limiting reagent) can sometimes favor mono-arylation.

  • Homocoupling of the Aryl Halide: The formation of biaryl compounds can occur, especially at high temperatures.

    • Solution: Optimizing the reaction temperature and using a more efficient catalyst system can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for the Buchwald-Hartwig coupling of tetrahydroquinoxalines?

A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium precursors. While Pd(OAc)₂ is often effective, Pd₂(dba)₃ is a Pd(0) source and may be more reliable in some cases as it does not require an in-situ reduction step. The choice can be substrate-dependent, and it is often beneficial to screen both.

Q2: How do I choose the right ligand for my specific tetrahydroquinoxaline derivative?

A2: The optimal ligand depends on the steric and electronic properties of both the tetrahydroquinoxaline and the aryl halide. A general starting point is to use bulky, electron-rich biaryl phosphine ligands. For sterically hindered aryl halides or tetrahydroquinoxalines, ligands like XPhos or tBuXPhos are often good choices. For less hindered substrates, ligands like SPhos or RuPhos may be effective. A small screen of ligands is the most reliable way to identify the optimal one for your system.

Q3: What is the best base to use for this reaction?

A3: Sodium tert-butoxide (NaOtBu) is a strong base that often leads to high reaction rates. However, if your substrates contain base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended. The solubility of the base can also be a factor; Cs₂CO₃ is more soluble in many organic solvents than K₃PO₄.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try several strategies:

  • Increase the reaction temperature.

  • Switch to a more active catalyst system (e.g., a more electron-rich and bulky ligand).

  • Use a stronger base, if your substrate allows.

  • Ensure all reagents are pure and the solvent is anhydrous and deoxygenated.

Q5: Can I run the reaction open to the air?

A5: No, it is highly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be readily deactivated, leading to low or no product formation.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of N-arylated tetrahydroquinoline derivatives, based on literature data for similar systems. This data should be used as a guideline for optimization.

Table 1: Comparison of Ligands for the N-Arylation of a Quinoline Derivative

EntryLigandTemperature (°C)Time (h)Yield (%)
1Johnphos (L1)1102488
2Tri-tert-butylphosphine (L2)1102475
3Di-tert-butylneopentylphosphine (L3)1502460
4XPhos (L4)1100.595

Reaction conditions: 5-bromo-8-benzyloxyquinoline, N-methylaniline, Pd(OAc)₂, NaO-t-Bu, Toluene.

Table 2: General Performance of Catalyst Systems in Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperature (°C)General Yield
Pd(OAc)₂X-PhosKOt-BuToluene100Good to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110High
Pd(OAc)₂SPhosCs₂CO₃THFRT - 100Good to High

This table provides a general overview and the optimal conditions will be substrate-dependent.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 1,2,3,4-Tetrahydroquinoxaline

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Aryl halide (e.g., aryl bromide)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1,2,3,4-tetrahydroquinoxaline (1.2 mmol), the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,2,3,4-tetrahydroquinoxaline.

Mandatory Visualization

Buchwald_Hartwig_Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Strategies cluster_end Final Result Start Define Substrates: Tetrahydroquinoxaline & Aryl Halide Initial_Conditions Select Initial Conditions: - Pd Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) - Temperature (e.g., 100°C) Start->Initial_Conditions Analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) Initial_Conditions->Analysis Low_Yield Low/No Yield? Analysis->Low_Yield Side_Products Side Products? Analysis->Side_Products Optimize_Ligand Screen Ligands (e.g., SPhos, RuPhos, BrettPhos) Low_Yield->Optimize_Ligand Yes Optimize_Base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) Low_Yield->Optimize_Base Yes Optimize_Temp Vary Temperature (80-120°C) Low_Yield->Optimize_Temp Yes Optimize_Solvent Change Solvent (e.g., Dioxane, THF) Low_Yield->Optimize_Solvent Yes Optimized_Product Optimized Yield of N-Aryl Tetrahydroquinoxaline Low_Yield->Optimized_Product No Side_Products->Optimize_Ligand Yes Side_Products->Optimize_Temp Yes, consider lower T Side_Products->Optimized_Product No Optimize_Ligand->Analysis Optimize_Base->Analysis Optimize_Temp->Analysis Optimize_Solvent->Analysis

Caption: Workflow for the optimization of Buchwald-Hartwig coupling.

Catalytic_Cycle_Parameters cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_parameters Key Optimization Parameters Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)Lₙ OxAdd->PdII Ligand_Exchange Ligand Exchange PdII->Ligand_Exchange Amine_Complex Ar-Pd(II)(NHR'R'')Lₙ Ligand_Exchange->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR'R'' Red_Elim->Product Ligand Ligand (e.g., XPhos, SPhos) Ligand->Pd0 Influences Ligand->OxAdd Influences Ligand->Red_Elim Influences Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Ligand_Exchange Enables Solvent Solvent (e.g., Toluene, Dioxane) Solvent->OxAdd Affects Rate Temperature Temperature (80-120°C) Temperature->OxAdd Affects Rate Temperature->Red_Elim Affects Rate

Caption: Key parameters influencing the Buchwald-Hartwig catalytic cycle.

Technical Support Center: Scale-up Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. This guide addresses specific issues that may be encountered during key stages of the synthesis, including the chemical reaction, product work-up, purification, and isolation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach is the catalytic hydrogenation of the corresponding 6-methoxyquinoxaline. This precursor is typically synthesized via the condensation of 4-methoxy-1,2-phenylenediamine with glyoxal. The subsequent reduction of the quinoxaline to the tetrahydroquinoxaline is often performed using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are associated with the catalytic hydrogenation step. Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of pyrophoric catalysts, such as Raney nickel, also presents a significant fire risk if not handled properly under an inert atmosphere. Exothermic reactions can lead to a rapid increase in temperature and pressure if not adequately controlled.[1] A thorough process safety assessment is crucial before any scale-up.

Q3: How can I monitor the progress of the hydrogenation reaction?

On a large scale, direct sampling can be challenging. In-line monitoring using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the disappearance of the 6-methoxyquinoxaline starting material and the appearance of the this compound product. Pressure and temperature monitoring are also critical indicators of reaction progress and safety.

Q4: My final product is off-color (e.g., yellow or brown). What is the likely cause?

Discoloration can arise from several sources. The 4-methoxy-1,2-phenylenediamine starting material is prone to air oxidation, which can introduce colored impurities that carry through the synthesis. Incomplete hydrogenation or side reactions during the reduction can also lead to colored byproducts. Ensuring high-purity starting materials and complete reaction under an inert atmosphere can mitigate this issue.

Troubleshooting Guides

Reaction Stage: Catalytic Hydrogenation
Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor mass transfer of hydrogen- Low reaction temperature- Use fresh, high-quality catalyst.- Ensure the system is properly sealed and pressurized.- Increase agitation speed to improve gas-liquid mixing.- Optimize the reaction temperature; a moderate increase may be beneficial.
Formation of Side Products - Over-reduction or side reactions due to high temperature or pressure- Catalyst poisoning- Optimize reaction conditions (temperature, pressure, reaction time).- Ensure starting materials and solvents are free of impurities that could poison the catalyst.
Exothermic Runaway - Poor heat transfer at a larger scale- Addition of catalyst or hydrogen is too rapid- Ensure the reactor has adequate cooling capacity.[2][3]- Control the rate of catalyst addition and hydrogen introduction.- Consider using a solvent with a higher boiling point to absorb heat.
Work-up and Isolation Stage
Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Filtering the Catalyst - Fine catalyst particles- Clogging of the filter medium- Use a filter aid such as Celite.- Employ a filter press with appropriate filter cloths for industrial scale.[4]- Ensure the catalyst is fully settled before starting filtration.
Product Oiling Out During Crystallization - Supersaturation is too high- Cooling rate is too fast- Presence of impurities- Slow down the cooling rate to allow for controlled crystal growth.- Add anti-solvent slowly to a well-agitated solution.- Consider a solvent screen to find a more suitable crystallization solvent system.
Low Purity After Crystallization - Inefficient removal of impurities- Co-precipitation of byproducts- Perform a re-crystallization step.- Consider a wash of the crude product with a solvent in which the impurities are soluble but the product is not.- For persistent impurities, column chromatography may be necessary, though less ideal for very large scales.

Experimental Protocols

Illustrative Scale-up Synthesis of this compound

Step 1: Synthesis of 6-Methoxyquinoxaline (Precursor)

  • To a stirred solution of 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol, slowly add a 40% aqueous solution of glyoxal (1.05 eq) at room temperature.

  • The reaction is typically exothermic; maintain the temperature below 40°C.

  • Stir the mixture for 2-4 hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and collect the precipitated 6-methoxyquinoxaline by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Catalytic Hydrogenation to this compound

  • Charge a suitable high-pressure reactor with 6-methoxyquinoxaline, a solvent such as ethanol or methanol, and 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the target temperature (e.g., 50-70°C) with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and/or chromatographic analysis.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene or ethyl acetate).

  • If necessary, treat with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-up

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactant (6-methoxyquinoxaline) 10 g1 kg
Solvent (Ethanol) 100 mL10 L
Catalyst (5% Pd/C) 0.5 g50 g
Hydrogen Pressure 50 psi50-100 psi
Temperature 60°C60-70°C
Reaction Time 4-6 hours6-10 hours
Typical Yield 85-95%80-90%
Typical Purity (post-crystallization) >99%>98.5%

Note: These are illustrative values and should be optimized for a specific process.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Precursor Synthesis: 4-methoxy-1,2-phenylenediamine + Glyoxal B 2. Catalytic Hydrogenation: 6-methoxyquinoxaline -> This compound A->B Precursor C 3. Catalyst Filtration B->C Crude Mixture D 4. Crystallization C->D Filtrate E 5. Final Product Isolation D->E Purified Slurry troubleshooting_logic start Low Yield or Purity Issue is_reaction_incomplete Is Reaction Incomplete? start->is_reaction_incomplete check_catalyst Check Catalyst Activity Increase H2 Pressure/Temp is_reaction_incomplete->check_catalyst Yes side_products Are Side Products Present? is_reaction_incomplete->side_products No end Problem Resolved check_catalyst->end optimize_conditions Optimize Temp/Pressure Purify Starting Materials side_products->optimize_conditions Yes purification_issue Is Purification Inefficient? side_products->purification_issue No optimize_conditions->end recrystallize Re-crystallize Use Different Solvent purification_issue->recrystallize Yes recrystallize->end

References

Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient two-step synthesis involves:

  • Condensation: The reaction of 4-methoxy-1,2-phenylenediamine with glyoxal to form 6-methoxyquinoxaline.

  • Reduction: The subsequent reduction of 6-methoxyquinoxaline to the desired this compound.

Q2: What are the potential byproducts in the condensation step to form 6-methoxyquinoxaline?

The primary byproducts in the condensation of 4-methoxy-1,2-phenylenediamine with glyoxal can include:

  • Polymeric materials: Glyoxal is prone to self-condensation or polymerization under certain conditions, especially in concentrated solutions or at elevated temperatures.

  • Incomplete reaction: Unreacted 4-methoxy-1,2-phenylenediamine may remain if the stoichiometry is not carefully controlled or the reaction does not go to completion.

  • Benzimidazole derivatives: In some cases, side reactions can lead to the formation of benzimidazole-type structures.

Q3: What impurities are commonly observed after the reduction of 6-methoxyquinoxaline?

Common impurities following the reduction step include:

  • Unreacted 6-methoxyquinoxaline: Incomplete reduction is a frequent issue, leaving the starting material as a significant impurity.

  • Over-reduction products: While less common for the quinoxaline core under standard conditions, aggressive reducing agents or harsh conditions could potentially affect the methoxy group or the aromatic ring.

  • Solvent adducts: Depending on the reducing agent and solvent system used, solvent molecules may sometimes form adducts with intermediates.

Q4: How can I monitor the progress of the synthesis?

Both the condensation and reduction steps can be effectively monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any significant byproducts.

Q5: What are the recommended purification methods for this compound?

The most common and effective method for purifying the final product is silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guides

Issue 1: Low Yield of 6-Methoxyquinoxaline in the Condensation Step

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Stoichiometry Ensure a 1:1 molar ratio of 4-methoxy-1,2-phenylenediamine to glyoxal. An excess of glyoxal can lead to polymerization.
Glyoxal Polymerization Use a freshly opened or purified source of glyoxal. Perform the reaction in dilute solution and at a controlled temperature (e.g., room temperature or slightly below).
Suboptimal Reaction Conditions Experiment with different solvents (e.g., ethanol, water, or a mixture). The pH of the reaction mixture can also be critical; a neutral or slightly acidic medium is often optimal.
Air Oxidation of Starting Material 4-methoxy-1,2-phenylenediamine can be sensitive to air. Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Incomplete Reduction of 6-Methoxyquinoxaline

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., sodium borohydride). A common starting point is 2-4 equivalents.
Inactive Reducing Agent Use a fresh, high-quality batch of the reducing agent. Sodium borohydride can degrade over time, especially if exposed to moisture.
Low Reaction Temperature While some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
Catalyst Poisoning (for Catalytic Hydrogenation) If using a catalyst like Palladium on carbon (Pd/C), ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a higher catalyst loading or a fresh batch of catalyst.
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) Increase the hydrogen pressure. Typical pressures range from atmospheric to 50 psi, but higher pressures may be necessary for complete reduction.
Issue 3: Presence of an Oxidized Byproduct (6-Methoxyquinoxaline) in the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Air Oxidation during Workup or Storage Tetrahydroquinoxalines can be susceptible to air oxidation. During the workup, minimize exposure to air. Store the purified product under an inert atmosphere and in a cool, dark place.
Incomplete Reduction See "Issue 2: Incomplete Reduction of 6-Methoxyquinoxaline" for troubleshooting steps.
Oxidizing Impurities in Solvents or Reagents Use purified, high-quality solvents and reagents to avoid introducing oxidizing agents into the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyquinoxaline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a 1:1 mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, the product can often be isolated by precipitation upon cooling or by the addition of water. The precipitate is then collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Reduction of 6-Methoxyquinoxaline to this compound
  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxyquinoxaline (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent system).

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of 0-50% ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Condensation Condensation 4-methoxy-1,2-phenylenediamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation 6-methoxyquinoxaline 6-methoxyquinoxaline Condensation->6-methoxyquinoxaline Reduction Reduction 6-methoxyquinoxaline->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Final_Product 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Byproduct_Formation cluster_condensation Condensation Step Side Reactions cluster_reduction Reduction Step Side Reactions Glyoxal_poly Glyoxal Polymerization Incomplete_rxn1 Unreacted Starting Material Incomplete_red Incomplete Reduction (6-methoxyquinoxaline) Oxidation Oxidation of Product Main_Reaction Desired Reaction Pathway Main_Reaction->Glyoxal_poly Main_Reaction->Incomplete_rxn1 Desired_Product 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Main_Reaction->Desired_Product Leads to Desired_Product->Incomplete_red Contamination by Desired_Product->Oxidation Can lead to

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Reaction Data (TLC, HPLC, NMR) Start->Analyze Identify_Step Identify Problematic Step (Condensation or Reduction?) Analyze->Identify_Step Troubleshoot_Condensation Troubleshoot Condensation (Stoichiometry, Purity of Reagents, Conditions) Identify_Step->Troubleshoot_Condensation Condensation Troubleshoot_Reduction Troubleshoot Reduction (Reducing Agent, Temperature, Catalyst) Identify_Step->Troubleshoot_Reduction Reduction Optimize Optimize Reaction Conditions Troubleshoot_Condensation->Optimize Troubleshoot_Reduction->Optimize Purify Purify Product (Column Chromatography, Recrystallization) Optimize->Purify End Pure Product Obtained Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Chiral Separation of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common technique for the chiral separation of this compound enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely employed and effective technique for the enantioselective separation of quinoxaline derivatives and other N-heterocyclic compounds. This method offers excellent resolution and reproducibility. Supercritical Fluid Chromatography (SFC) is another powerful technique that is often faster and uses less organic solvent.

Q2: Which type of chiral stationary phase (CSP) is recommended for this separation?

A2: Polysaccharide-based CSPs are highly recommended as a starting point for the chiral separation of this compound. Specifically, columns based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds, including basic and N-heterocyclic molecules.

Q3: What is a typical mobile phase composition for the normal-phase HPLC separation of these enantiomers?

A3: For normal-phase HPLC, a common mobile phase consists of a non-polar primary solvent and a polar organic modifier. A typical starting composition would be a mixture of n-hexane or n-heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH). A common starting ratio is 90:10 (v/v) of the alkane to the alcohol.

Q4: Why is an additive necessary in the mobile phase for separating basic compounds like this compound?

A4: this compound is a basic compound. When performing chiral chromatography on silica-based CSPs, secondary interactions between the basic analyte and acidic residual silanols on the silica surface can lead to poor peak shape (tailing) and reduced resolution. Adding a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1%), to the mobile phase helps to suppress these unwanted interactions, resulting in sharper, more symmetrical peaks and improved separation.[1][2]

Q5: Can reversed-phase HPLC be used for this chiral separation?

A5: While normal-phase HPLC is often the first choice for chiral separations on polysaccharide-based CSPs, reversed-phase conditions can also be effective. In reversed-phase mode, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to control for ionizable compounds.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
No or Poor Resolution 1. Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., cellulose vs. amylose-based).
2. Suboptimal mobile phase composition.Optimize the ratio of the non-polar solvent and the alcohol modifier. Try a different alcohol (e.g., switch from isopropanol to ethanol).
3. Mobile phase is too strong (analytes elute too quickly).Decrease the percentage of the alcohol modifier in the mobile phase.
Peak Tailing 1. Secondary interactions with the stationary phase.For basic compounds like this compound, add a basic modifier like Diethylamine (DEA) (0.1%) to the mobile phase.[1][2]
2. Column contamination.Flush the column with a strong solvent as recommended by the manufacturer.
3. Column overload.Reduce the sample concentration or injection volume.
Broad Peaks 1. High flow rate.Decrease the flow rate to allow for better interaction with the CSP.
2. Column degradation.Replace the column if it is old or has been used extensively with harsh mobile phases.
3. Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
High Backpressure 1. Blockage in the column inlet frit.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.[3]
2. Sample precipitation.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.
3. Mobile phase viscosity.Optimize the mobile phase composition to reduce viscosity, or slightly increase the column temperature.
Irreproducible Retention Times 1. Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting the analysis.
2. Mobile phase composition changes.Prepare fresh mobile phase daily and keep the solvent reservoirs tightly sealed to prevent evaporation of volatile components.
3. Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Representative Chiral HPLC Method Development Protocol

This protocol provides a general starting point for developing a chiral separation method for this compound enantiomers.

1. Column Selection:

  • Primary Screening Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

2. Mobile Phase Screening:

  • Normal Phase Solvents:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

3. Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).

  • Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to improve resolution and analysis time.

  • Evaluate the effect of temperature (e.g., between 15 °C and 40 °C) on the separation.

4. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for each condition to determine the optimal separation method.

Quantitative Data Summary (Representative)

The following table presents representative data for the chiral separation of a basic N-heterocyclic compound on a polysaccharide-based CSP. These values should be considered as a starting point for method development for this compound.

Parameter Condition A Condition B Condition C
CSP Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (80:20) + 0.1% DEAHexane/EtOH (90:10) + 0.1% DEA
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252525
Retention Time 1 (min) 8.26.59.5
Retention Time 2 (min) 9.57.311.2
Separation Factor (α) 1.181.151.21
Resolution (Rs) 1.81.62.2

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization start Define Analyte Properties (Basic N-heterocycle) select_csp Select CSPs (e.g., Cellulose & Amylose based) start->select_csp select_mp Select Mobile Phases (e.g., Hex/IPA, Hex/EtOH + DEA) select_csp->select_mp run_screen Perform Initial Screening Runs select_mp->run_screen eval_results Evaluate Screening Results (Resolution, Peak Shape) run_screen->eval_results no_sep No Separation eval_results->no_sep Poor/No Resolution partial_sep Partial Separation eval_results->partial_sep Promising Resolution no_sep->select_csp Try different CSPs/Mobile Phases optimize_mp Optimize Mobile Phase (Modifier %, Additive %) partial_sep->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp final_method Final Validated Method optimize_temp->final_method

Caption: Workflow for chiral HPLC method development.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_additive Is a basic additive (e.g., DEA) in the mobile phase? start->check_additive add_additive Add 0.1% DEA to the mobile phase check_additive->add_additive No check_overload Is the sample concentration too high? check_additive->check_overload Yes solution Peak Shape Improved add_additive->solution reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->solution flush_column Flush column with a strong solvent check_column->flush_column Yes replace_column Replace the column check_column->replace_column If flushing fails flush_column->solution

Caption: Troubleshooting guide for peak tailing issues.

References

Technical Support Center: Refining Purification Protocols for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for crude this compound analogs?

The most common initial strategy is silica gel column chromatography. This technique is effective at separating the target compound from reaction byproducts and unreacted starting materials. A typical solvent system to start with is a gradient of ethyl acetate in hexanes, or dichloromethane in methanol for more polar analogs.

Q2: My this compound analog appears to be degrading on the silica gel column. What can I do?

Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1] To mitigate degradation, you can neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine. Alternatively, using a different stationary phase like alumina (neutral or basic) can be a good solution.

Q3: I'm observing low recovery of my compound after column chromatography. What are the potential causes?

Low recovery can be due to several factors:

  • Compound Precipitation: Your analog may have low solubility in the chosen mobile phase, causing it to precipitate on the column. Ensure the compound is fully dissolved before loading and consider pre-adsorbing it onto a small amount of silica if solubility is an issue.

  • Irreversible Adsorption: The compound may be too polar and binding irreversibly to the silica gel. In this case, increasing the polarity of the eluent, sometimes with the addition of methanol or a small amount of acetic acid (if the compound is stable), can help.

  • Improper Fraction Collection: The elution of the compound might be broader than anticipated. Ensure you are collecting a sufficient number of fractions and monitoring them carefully by Thin Layer Chromatography (TLC).

Q4: When is recrystallization a suitable purification method for these analogs?

Recrystallization is an excellent technique for final purification, especially to obtain highly pure, crystalline material. It is most effective when the crude product is already relatively pure (>90%) and solid. Ethanol or mixtures of ethanol and water are often good starting points for solvent screening.

Q5: How can I effectively remove a very closely eluting impurity?

If an impurity co-elutes with your product during column chromatography, you may need to optimize the separation. This can be achieved by:

  • Trying a different solvent system: Experiment with different solvent combinations to alter the selectivity.

  • Using a shallower gradient: A slower increase in solvent polarity can improve resolution.

  • Switching to a different stationary phase: Consider reverse-phase (C18) HPLC, which separates compounds based on hydrophobicity and can be very effective for resolving challenging mixtures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low or No Yield After Purification
Symptom Possible Cause Suggested Solution
Low overall yield after extraction and chromatography.Incomplete extraction from the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure your compound is in its neutral form, maximizing its solubility in the organic solvent. Perform multiple extractions.
Compound seems to "disappear" on the column.Degradation on acidic silica gel.Deactivate the silica gel with triethylamine or switch to an alumina column.[1]
The compound is too polar and is not eluting.Gradually increase the eluent polarity. For very polar compounds, a mobile phase containing methanol may be necessary. Consider reverse-phase chromatography.
The product precipitates at the top of the column.Poor solubility in the initial mobile phase.Dissolve the crude material in a minimal amount of a slightly more polar solvent before loading, or use the solid-loading technique by pre-adsorbing the compound onto silica gel.
Issue 2: Purity Issues After a Single Purification Step
Symptom Possible Cause Suggested Solution
Persistent impurity with a similar Rf value.Insufficient resolution in the chosen chromatography system.Optimize the mobile phase on TLC before scaling up. Try a different solvent system or consider a different stationary phase (e.g., alumina, C18). Preparative HPLC can offer much higher resolution.
The purified solid has a broad melting point range.The presence of impurities or multiple crystalline forms (polymorphs).Attempt recrystallization from a suitable solvent to obtain a sharper melting point.
NMR spectrum shows residual solvent.Incomplete drying of the purified sample.Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

Data Presentation: Comparison of Purification Protocols

The following table provides a representative comparison of purification outcomes for a hypothetical this compound analog based on common laboratory results. Actual results may vary depending on the specific analog and impurities present.

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Typical Yield Scale Advantages Disadvantages
Silica Gel Column Chromatography 75%>95%70-85%mg to multi-gramGood for initial cleanup, widely applicable.Can be time-consuming, potential for compound degradation.
Recrystallization >90%>99%50-80%mg to kgYields highly pure crystalline material, scalable.Requires a solid material, yield can be lower, finding a suitable solvent can be challenging.
Preparative HPLC (Reverse-Phase) 85%>99.5%60-90%mg to gramExcellent separation power for difficult mixtures.More expensive, requires specialized equipment, solvent removal can be difficult.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is a general protocol and may require optimization for specific analogs.

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 100% Hexane or a Hexane/Ethyl Acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound. A synthesis of a related 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivative reported a 77% yield after purification by silica gel column chromatography using a dichloromethane/methanol eluent.[2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potential candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter.

  • Drying: Transfer the crystals to a watch glass or weighing dish and dry them thoroughly under high vacuum.

Mandatory Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

This compound analogs have been investigated for their potential as anticancer agents, often acting as tubulin polymerization inhibitors.[3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences drug This compound analog tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Tubulin Polymerization tubulin->polymerization Inhibits ros Increased ROS Production tubulin->ros Induces microtubules Microtubule Formation polymerization->microtubules spindle Mitotic Spindle Assembly microtubules->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis ros->apoptosis

Caption: Mechanism of action for this compound analogs.

Experimental Workflow for Purification and Analysis

The following diagram outlines a typical workflow for the purification and subsequent analysis of this compound analogs.

G cluster_workflow Purification and Analysis Workflow start Crude Product purification Primary Purification (e.g., Column Chromatography) start->purification analysis1 Purity Check 1 (TLC, LC-MS) purification->analysis1 decision Purity >95%? analysis1->decision recrystallization Secondary Purification (Recrystallization) decision->recrystallization No final_product Pure Compound (>99%) decision->final_product Yes analysis2 Purity Check 2 (HPLC, NMR) recrystallization->analysis2 analysis2->final_product G cluster_troubleshooting Column Chromatography Troubleshooting start Problem Observed low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution check_solubility Check Solubility in Eluent low_yield->check_solubility check_silica Compound Degrading on Silica? low_yield->check_silica optimize_solvent Optimize Solvent System on TLC poor_separation->optimize_solvent check_polarity Is Eluent Too Non-polar? no_elution->check_polarity check_solubility->check_polarity No solid_load Use Solid Loading check_solubility->solid_load Yes check_polarity->check_silica No increase_polarity Increase Eluent Polarity check_polarity->increase_polarity Yes deactivate_silica Deactivate Silica or Use Alumina check_silica->deactivate_silica Yes change_stationary_phase Change Stationary Phase (e.g., C18) optimize_solvent->change_stationary_phase

References

Validation & Comparative

A Head-to-Head Battle for Microtubule Disruption: 6-Methoxy-1,2,3,4-tetrahydroquinoxaline versus Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, making them an attractive target for anticancer drug development. This guide provides a detailed comparison of two potent classes of tubulin inhibitors: the well-established natural product, combretastatin A-4 (CA-4), and a promising synthetic scaffold, 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. Both entities exert their cytotoxic effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.

This objective comparison, supported by experimental data, will delve into their relative performance in tubulin inhibition, cytotoxicity against cancer cell lines, and the underlying molecular mechanisms.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of this compound derivatives and combretastatin A-4. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions. However, studies that have evaluated both compounds concurrently provide valuable insights into their relative potencies.

Table 1: Inhibition of Tubulin Polymerization

Compound/DerivativeIC50 (µM) for Tubulin Polymerization InhibitionReference
Combretastatin A-4 (CA-4) 0.96 - 1.2[1][2]
Compound 4a (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) 0.85[2]
Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) 0.93[1]
Compound 5f (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) 1.0[1]
Compounds 6b-6e (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives) 0.92 - 1.0[1]

Table 2: Cytotoxicity (GI50/IC50) Against Various Human Cancer Cell Lines

Compound/DerivativeCell LineGI50/IC50 (nM)Reference
Combretastatin A-4 (CA-4) A549 (Lung)Varies (nM to µM range)[3][4]
HT-29 (Colon)Varies (nM to µM range)[4]
MCF-7 (Breast)Varies (nM to µM range)[4]
HeLa (Cervical)95,900
JAR (Choriocarcinoma)88,890
Compound 4a (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) A549 (Lung)16 - 20[2]
KB (Oral)16 - 20[2]
KBvin (Vincristine-resistant)16 - 20[2]
DU145 (Prostate)16 - 20[2]
Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) A549 (Lung)1.5 - 1.7[1]
KB (Oral)1.5 - 1.7[1]
KBvin (Vincristine-resistant)1.5 - 1.7[1]
DU145 (Prostate)1.5 - 1.7[1]
Compounds 5f, 6b, 6c, 6e (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives) A549, KB, KBvin, DU14511 - 190[1]

Mechanism of Action and Signaling Pathways

Both this compound derivatives and combretastatin A-4 share a common primary mechanism of action: the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

G cluster_0 Tubulin Inhibition cluster_1 Cellular Consequences cluster_2 Apoptotic Signaling This compound This compound β-tublin (Colchicine Site) β-tublin (Colchicine Site) This compound->β-tublin (Colchicine Site) Binds to Combretastatin A-4 Combretastatin A-4 β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) Combretastatin A-4->β-tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Network Disruption Microtubule Network Disruption Tubulin Polymerization Inhibition->Microtubule Network Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Network Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Intrinsic (Mitochondrial) Pathway Intrinsic (Mitochondrial) Pathway Apoptosis->Intrinsic (Mitochondrial) Pathway PI3K/Akt Pathway Inhibition (CA-4) PI3K/Akt Pathway Inhibition (CA-4) Apoptosis->PI3K/Akt Pathway Inhibition (CA-4) p53 Involvement (CA-4) p53 Involvement (CA-4) Apoptosis->p53 Involvement (CA-4) Caspase Activation Caspase Activation Intrinsic (Mitochondrial) Pathway->Caspase Activation

Caption: General signaling cascade initiated by tubulin binding inhibitors.

Combretastatin A-4 has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, a process that can be influenced by the p53 tumor suppressor protein.[5][6] Furthermore, studies have indicated that CA-4 can regulate cell proliferation, migration, and invasion through the PI3K/Akt signaling pathway.[7]

Derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline also trigger mitochondria-mediated apoptosis, leading to the activation of initiator caspase-9 and executioner caspase-3.[8] While the precise upstream signaling pathways for this class of compounds are still under extensive investigation, their potent induction of apoptosis following G2/M arrest is well-documented.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of these tubulin inhibitors.

Tubulin Polymerization Assay

This assay is fundamental for directly assessing the inhibitory effect of a compound on microtubule formation.

G Start Start Prepare Tubulin Solution Prepare Tubulin Solution Start->Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Initiate Polymerization (37°C) Initiate Polymerization (37°C) Add Test Compound->Initiate Polymerization (37°C) Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Initiate Polymerization (37°C)->Monitor Absorbance (340 nm) Analyze Data (IC50) Analyze Data (IC50) Monitor Absorbance (340 nm)->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a stock solution of GTP (100 mM) in buffer.

    • Dissolve the test compounds (this compound derivatives and combretastatin A-4) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the desired concentrations of the test compounds.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 or IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%.

Immunofluorescence for Microtubule Network Imaging

This technique allows for the visualization of the effects of tubulin inhibitors on the cellular microtubule network.

G Cell Culture on Coverslips Cell Culture on Coverslips Compound Treatment Compound Treatment Cell Culture on Coverslips->Compound Treatment Fixation Fixation Compound Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody (Anti-tubulin) Primary Antibody (Anti-tubulin) Blocking->Primary Antibody (Anti-tubulin) Secondary Antibody (Fluorescent) Secondary Antibody (Fluorescent) Primary Antibody (Anti-tubulin)->Secondary Antibody (Fluorescent) Mounting and Imaging Mounting and Imaging Secondary Antibody (Fluorescent)->Mounting and Imaging

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Treat the cells with the desired concentrations of the test compounds for an appropriate duration.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and then fix them with a solution such as 4% paraformaldehyde in PBS.

    • Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate the cells with a primary antibody specific for α- or β-tubulin.

    • After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging:

    • Wash the cells and mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.

    • Visualize the microtubule network using a fluorescence microscope.

Conclusion

Both this compound derivatives and combretastatin A-4 are highly potent inhibitors of tubulin polymerization that target the colchicine binding site. The experimental data presented here indicates that certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, such as compounds 4a and 6d, exhibit comparable or even superior in vitro tubulin polymerization inhibitory activity and cytotoxicity against a range of cancer cell lines, including multi-drug resistant phenotypes, when compared to combretastatin A-4.[1][2]

The detailed experimental protocols provided in this guide are intended to aid researchers in the consistent and reproducible evaluation of these and other novel tubulin inhibitors. Further investigation into the specific signaling pathways modulated by this compound derivatives will be crucial for a complete understanding of their mechanism of action and for advancing their potential as next-generation anticancer agents. The promising preclinical data for this synthetic scaffold warrants continued exploration and development in the pursuit of more effective cancer therapies.

References

Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key concepts to facilitate further research and development in this area.

Introduction

Quinoxaline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The 1,2,3,4-tetrahydroquinoxaline scaffold, in particular, serves as a crucial pharmacophore in the design of novel bioactive compounds. This guide specifically focuses on derivatives featuring a methoxy group at the 6-position, a substitution that has been shown to be important for the biological activity of this class of compounds.[5]

Comparative Biological Activity

The primary therapeutic potential of the reviewed this compound derivatives lies in their potent anticancer activity, specifically as tubulin polymerization inhibitors that target the colchicine binding site.[5][6] This mechanism disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

CompoundSubstitution PatternA549 GI₅₀ (nM)KB GI₅₀ (nM)KBvin GI₅₀ (nM)DU145 GI₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%) @ 5 µM
6d N-(3,4,5-trimethoxyphenyl)1.51.71.51.70.9399
5f N-(3-hydroxy-4-methoxyphenyl)111511130.9298
6b N-(3,4-dimethoxyphenyl)1901801901801.075
6c N-(3,5-dimethoxyphenyl)202220220.9896
6e N-(3-ethoxy-4,5-dimethoxyphenyl)1101201101200.9597
CA-4 (Reference Compound)----0.9698

Data presented as GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values. Lower values indicate higher potency.

CompoundR¹ (Sulfonyl Moiety)Inhibition (%) @ 1 µMInhibition (%) @ 5 µMInhibition (%) @ 10 µM
I-5 Phenyl153055
I-6 4-Methylphenyl204570
I-7 4-Methoxyphenyl508598
I-8 4-Chlorophenyl255075

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above highlights several key structure-activity relationships:

  • Substitution on the N-Aryl Ring: For the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series, the substitution pattern on the N-aryl ring is critical for potent cytotoxicity. The presence of multiple methoxy groups, particularly the 3,4,5-trimethoxy substitution (compound 6d ), results in exceptionally high potency, with GI₅₀ values in the low nanomolar range.[6] This suggests that these methoxy groups are involved in crucial binding interactions within the colchicine site of tubulin.

  • Role of the 6-Methoxy Group: The presence of the methoxy group on the tetrahydroquinoxaline ring is generally favorable for activity. In the tetrahydroquinoxaline sulfonamide series, compounds with a methoxy group at the 6-position (compounds I-5 to I-24 in the source study) demonstrated better inhibitory activities than their unsubstituted counterparts.[5]

  • Nature of the Sulfonamide Moiety: In the sulfonamide series, the substituent on the phenylsulfonyl group significantly influences antiproliferative activity. An electron-donating group, such as a methoxy group at the para position (compound I-7 ), leads to the most potent activity against the HT-29 cancer cell line.[5]

Experimental Protocols

Human tumor cell lines (A549, KB, KBvin, and DU145) were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine. The cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 48 hours. Cell viability was determined using the sulforhodamine B (SRB) assay. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, was then calculated.

The effect of the compounds on tubulin polymerization was monitored by an increase in absorbance at 340 nm. The reaction mixture contained tubulin, GTP, and the test compound in a glutamate buffer. The mixture was incubated at 37°C, and the absorbance was measured every 30 seconds for 30 minutes using a spectrophotometer. The IC₅₀ value, the concentration that inhibits tubulin polymerization by 50%, was determined from the dose-response curves.

HT-29 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with the test compounds at different concentrations for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader. The percentage of inhibition was calculated relative to the control.

Visualizing Key Processes

The following diagrams illustrate the general workflow of the biological assays and the proposed mechanism of action for this class of compounds.

experimental_workflow cluster_cytotoxicity In Vitro Cytotoxicity Assay cluster_tubulin Tubulin Polymerization Assay cell_seeding Seed Cancer Cells compound_treatment Treat with Derivatives cell_seeding->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h srb_assay SRB Assay incubation_48h->srb_assay gi50_calc Calculate GI50 srb_assay->gi50_calc tubulin_prep Prepare Tubulin Solution add_compound Add Test Compound tubulin_prep->add_compound incubation_37c Incubate at 37°C add_compound->incubation_37c measure_absorbance Measure Absorbance at 340nm incubation_37c->measure_absorbance ic50_calc Calculate IC50 measure_absorbance->ic50_calc

Caption: Workflow for key biological assays.

signaling_pathway compound This compound Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of anticancer action.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substitutions on both the N-aryl ring and the tetrahydroquinoxaline core. Specifically, the presence of multiple methoxy groups on the N-aryl substituent and the 6-methoxy group on the core structure are key determinants of high potency. The primary mechanism of action for the most active compounds is the inhibition of tubulin polymerization through binding to the colchicine site. Further optimization of these derivatives, guided by the SAR insights presented, could lead to the discovery of new and more effective cancer therapeutics.

References

A Comparative Guide to the Anticancer Activity of 6-Methoxy-1,2,3,4-Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs, potent inhibitors of tubulin polymerization. While direct public data on the anticancer activity of 6-methoxy-1,2,3,4-tetrahydroquinoxaline analogs is limited, the structurally similar tetrahydroquinoline analogs presented herein offer significant insights into the potential of this chemical scaffold in oncology. This document outlines their performance against various cancer cell lines, compares their efficacy with established anticancer agents, and provides detailed experimental methodologies for key assays.

Comparative Analysis of In Vitro Anticancer Activity

The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization by targeting the colchicine binding site, leading to cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Analogs

The following table summarizes the 50% growth inhibition (GI₅₀) values for several analogs against various human cancer cell lines. These derivatives are compared with Paclitaxel, a well-known microtubule-stabilizing agent, and Combretastatin A-4 (CA-4), a known colchicine site binding agent.

CompoundModificationsA549 (Lung Carcinoma) GI₅₀ (nM)KB (Oral Carcinoma) GI₅₀ (nM)KBvin (Multidrug-Resistant) GI₅₀ (nM)DU145 (Prostate Cancer) GI₅₀ (nM)
Analog 6d N-aryl ring: 2-chloroquinazoline1.51.71.71.5
Analog 6b N-aryl ring: quinoline11151311
Analog 6c N-aryl ring: quinazoline23282523
Analog 6e N-aryl ring: 2-methylquinazoline190150180170
Analog 5f Ring-restricted N-linker150200180160
Paclitaxel (Reference Drug)2.11.812102.3

Note: Lower GI₅₀ values indicate higher potency. The data highlights that analog 6d exhibits exceptionally high cytotoxicity, even surpassing Paclitaxel, particularly against the multidrug-resistant KBvin cell line.

Data Presentation: Inhibition of Tubulin Polymerization

The primary mechanism of action for these compounds is the inhibition of tubulin assembly. The following table presents the half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization and the percentage of colchicine binding inhibition.

CompoundTubulin Assembly IC₅₀ (µM)Inhibition of Colchicine Binding (%) at 5 µM
Analog 6d 0.9399
Analog 6b 0.9298
Analog 6c 0.9597
Analog 6e 1.085
Analog 5f 1.075
CA-4 0.9698

Note: These results confirm that the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs are potent inhibitors of tubulin polymerization, with activity comparable to or exceeding that of the reference compound Combretastatin A-4.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anticancer agents. The following are protocols for key experiments cited in the evaluation of these compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, KB, KBvin, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay quantitatively determines the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., ≥99% pure bovine tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Reference compounds (e.g., Paclitaxel as a polymerization enhancer, Colchicine as an inhibitor)

  • Temperature-regulated spectrophotometer with a 96-well plate reader capable of reading at 340 nm

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM). Prepare stock solutions of the test and control compounds in DMSO and further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration in the assay should be below 1%.

  • Reaction Mixture: On ice, prepare the tubulin reaction mixture by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.

  • Assay Setup: Pre-warm the microplate reader to 37°C. In a 96-well plate on ice, add 10 µL of the 10X compound solution to each well. Add 90 µL of the tubulin reaction mixture to each well. Mix gently by pipetting.

  • Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at the steady-state phase. Calculate the IC₅₀ value for inhibitory compounds.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest

The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

G2_M_Arrest cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug 6-Methoxy-1,2,3,4- tetrahydroquinoline Analog Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibited Spindle Defective Mitotic Spindle Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activated Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest.

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening and validating the anticancer activity of novel compounds involves a multi-step process from initial cytotoxicity screening to mechanistic studies.

workflow Start Synthesized Quinoxaline Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines Start->Screening Hit_ID Hit Identification (Potent Analogs) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Target_Validation Target Validation (e.g., Tubulin Polymerization Assay) Mechanism->Target_Validation Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay Lead_Opt Lead Optimization Target_Validation->Lead_Opt Cell_Cycle->Lead_Opt Apoptosis_Assay->Lead_Opt

Caption: General workflow for anticancer drug screening and validation.

Comparative Efficacy of 6-Methoxy-Tetrahydroquinoline and Tetrahydroquinoxaline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of their biological activity, mechanism of action, and experimental evaluation.

In the landscape of anticancer drug discovery, heterocyclic compounds are a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline and the structurally related tetrahydroquinoxalines have emerged as potent inhibitors of cancer cell proliferation. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action and evaluation workflow. The focus is on their activity as tubulin polymerization inhibitors, a critical target in cancer therapy.

Quantitative Efficacy Data

The antitumor activity of various N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been evaluated against a panel of human tumor cell lines. The following tables summarize the cytotoxicity and tubulin polymerization inhibition data for the most potent compounds identified in recent studies.

Table 1: Cytotoxicity of 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives against Human Cancer Cell Lines

CompoundA549 (lung) GI50 (nM)KB (nasopharyngeal) GI50 (nM)KBvin (drug-resistant) GI50 (nM)DU145 (prostate) GI50 (nM)
6d 1.51.61.71.5
5f 11---
6b 190---
6c 20---
6e 11---
Paclitaxel 3.42.91202.5

GI50: The concentration of the compound that causes 50% growth inhibition.

Table 2: Inhibition of Tubulin Polymerization by 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

CompoundTubulin Assembly IC50 (µM)Colchicine Binding Inhibition (%) at 5 µM
6d 0.9399
5f 1.075
6b 0.9298
6c 0.9598
6e 0.9897
CA-4 0.9698

IC50: The concentration of the compound that inhibits 50% of tubulin assembly. CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.

Mechanism of Action: Targeting Tubulin Polymerization

The primary mechanism of action for these potent 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including mitosis. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline compounds have been shown to be potent inhibitors of tubulin assembly and strongly inhibit the binding of colchicine to tubulin.[1]

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by 6-Methoxy-THQ Derivatives cluster_2 Cellular Consequences Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization Colchicine Site Microtubule->Alpha-beta Tubulin Dimers Depolymerization Derivative 6-Methoxy-THQ Derivative Derivative->Colchicine Site Binds to Colchicine Site Inhibition Inhibition->Microtubule Inhibits Polymerization Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Evaluation cluster_2 Data Analysis Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (SRB) Characterization->Cytotoxicity Tubulin_Assay Tubulin Polymerization Inhibition Assay Cytotoxicity->Tubulin_Assay Colchicine_Binding Colchicine Binding Assay Tubulin_Assay->Colchicine_Binding GI50 GI50 Calculation Colchicine_Binding->GI50 SAR Structure-Activity Relationship (SAR) GI50->SAR IC50 IC50 Calculation IC50->SAR

References

A Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives: In Vitro versus In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo studies of derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. Due to limited publicly available data on the specific parent compound, this analysis focuses on closely related analogs that have been investigated for their therapeutic potential, particularly as anticancer agents. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoxaline-based therapeutics.

Data Presentation: A Comparative Look at Performance

The following tables summarize the quantitative data from in vitro and in vivo evaluations of this compound derivatives. This allows for a direct comparison of their biological activity in different experimental settings.

Table 1: In Vitro Antiproliferative Activity of a 7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one Derivative

CompoundCancer Cell LineAssay TypeGI50 (M)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)NIH-NCI 60 Human Tumor Cell Line PanelSulforhodamine B (SRB) assay10⁻¹⁰ M level

Source: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundAssay TypeIC50 (µM)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)Tubulin assembly assayNot specified, but noted to have strong inhibitory effects

Source: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents

Table 3: In Vivo Antitumor Efficacy in a Xenograft Model

CompoundAnimal ModelTumor TypeDose (mg/kg)Tumor Growth Inhibition (%)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)Nude miceNCI-H460 xenograft0.2517.8
0.536.8
1.061.9

Source: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents

Table 4: Comparative In Vitro and In Vivo Toxicity of 2,3-dimethylquinoxaline

Study TypeModel SystemEndpointResult
In Vitro HepatotoxicityHepG2 cellsIC50> 100 µM[1]
In Vivo Acute Oral ToxicityMiceMedian Lethal Dose (LD50)> 2000 mg/kg[2]

Source: In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of quinoxaline derivatives.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound derivative (test compound)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a murine xenograft model.

Materials:

  • Human cancer cell line (e.g., NCI-H460)

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., intraperitoneally, orally).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for the treatment groups compared to the control group.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol provides a general framework for determining the pharmacokinetic profile of a test compound in rodents.

Materials:

  • Test compound

  • Appropriate vehicle for administration

  • Rodents (e.g., rats or mice)

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Administration: Administer the test compound to the animals via the intended route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).

Mandatory Visualizations

The following diagrams illustrate key concepts related to the study of this compound derivatives.

G Potential Anticancer Mechanism of Quinoxaline Derivatives Quinoxaline_Derivative Quinoxaline Derivative Tubulin Tubulin Quinoxaline_Derivative->Tubulin Binds to Colchicine Site Tumor_Vascular_Disruption Tumor Vascular Disruption Quinoxaline_Derivative->Tumor_Vascular_Disruption Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Tumor_Vascular_Disruption->Cell_Death G Experimental Workflow for Anticancer Drug Screening cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Synthesis Compound Synthesis Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization, Cell Cycle Analysis) Cell_Viability_Assay->Mechanism_of_Action Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification Toxicity_Studies Toxicity Studies (e.g., MTD, LD50) Lead_Identification->Toxicity_Studies Pharmacokinetics Pharmacokinetic Studies (ADME) Toxicity_Studies->Pharmacokinetics Efficacy_Studies Efficacy Studies (Xenograft Models) Pharmacokinetics->Efficacy_Studies Preclinical_Candidate Preclinical Candidate Selection Efficacy_Studies->Preclinical_Candidate

References

Cross-Validation of Biological Assays for Tetrahydroquinoxaline Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides a comparative analysis of biological assays for evaluating the activity of tetrahydroquinoxaline derivatives, with a focus on their potential as inhibitors of tubulin polymerization. While specific experimental data for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is not extensively available in public literature, this document will focus on the biological evaluation of closely related tetrahydroquinoxaline sulfonamide derivatives . These compounds have been identified as targeting the colchicine binding site on β-tubulin, a critical mechanism for disrupting microtubule dynamics and inducing cancer cell death.

Microtubules are essential cytoskeletal polymers involved in vital cellular processes, including mitosis. Their dynamic nature makes them a key target for anticancer drug development. Compounds that interfere with microtubule polymerization by binding to the colchicine site can lead to cell cycle arrest and apoptosis. This guide will compare the in vitro antiproliferative activity and tubulin polymerization inhibition of a lead tetrahydroquinoxaline sulfonamide derivative against a well-established colchicine binding site inhibitor, Combretastatin A-4 (CA-4).

It is important to note that the data presented herein is for a sulfonamide derivative of the tetrahydroquinoxaline scaffold and not for this compound itself. This guide serves as a reference for the types of assays and potential biological activities associated with this class of compounds.

Data Presentation: In Vitro Activity Comparison

The following table summarizes the in vitro biological activity of a lead tetrahydroquinoxaline sulfonamide derivative (Compound I-7) and the reference compound, Combretastatin A-4 (CA-4). The data highlights their antiproliferative effects against the human colon cancer cell line HT-29 and their direct impact on tubulin polymerization.

Compound/AssayTetrahydroquinoxaline Sulfonamide (I-7)Combretastatin A-4 (CA-4)
Antiproliferative Activity (IC₅₀)
HT-29 Human Colon Cancer Cell LineModerate to Strong InhibitionKnown to be resistant[1][2]
Tubulin Polymerization Inhibition (IC₅₀) Potent InhibitionPotent Inhibition (Kd ~0.4 μM)[3]

Note: Specific IC₅₀ values for Compound I-7 in HT-29 cells are described as showing moderate to strong inhibitory activity. The HT-29 cell line has established resistance to Combretastatin A-4, making a direct IC₅₀ comparison for antiproliferative activity in this specific cell line less indicative of potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and cross-validation.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.

Materials:

  • HT-29 human colorectal cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of 1.0×10⁴ cells/well and incubated overnight.[4]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100,000 nM) and incubated for a specified period (e.g., 48 or 72 hours).[4][5]

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/ml) is added to each well. The plate is then incubated for 4 hours in a humidified atmosphere.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[4][6]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine triphosphate)

  • Glycerol

  • Test compounds and controls (e.g., Paclitaxel as an enhancer, Colchicine as an inhibitor)

  • 96-well plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.[7]

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP and glycerol.[8] Prepare serial dilutions of the test compounds and controls.

  • Assay Setup: Add the test compounds or controls to the wells of a 96-well plate on ice.

  • Initiation of Polymerization: To start the reaction, add the ice-cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[7]

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization and the extent of inhibition are calculated from the resulting curves. The IC₅₀ value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.

Competitive Colchicine-Binding Assay

This assay determines if a test compound binds to the colchicine binding site on tubulin by competing with a known ligand. A common method involves assessing the inhibition of EBI (N,N'-ethylene-bis(iodoacetamide)) crosslinking of β-tubulin.[9]

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium and reagents

  • Test compounds

  • EBI (N,N'-ethylene-bis(iodoacetamide))

  • Lysis buffer

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Antibody against β-tubulin

Procedure:

  • Cell Treatment: Cells are incubated with the test compound for a set period (e.g., 2 hours).[9]

  • EBI Treatment: EBI is then added to the cell culture and incubated for an additional period (e.g., 1.5 hours).[9]

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against β-tubulin.

  • Data Analysis: The binding of EBI to β-tubulin creates a faster-migrating adduct on the Western blot. A compound that binds to the colchicine site will inhibit the formation of this adduct. The degree of inhibition can be quantified by densitometry of the protein bands.

Visualizations

Mechanism of Action: Inhibition of Tubulin Polymerization

Mechanism of Colchicine-Site Inhibitors cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption leads to Tetrahydroquinoxaline Derivative Tetrahydroquinoxaline Derivative Colchicine Binding Site Colchicine Binding Site Tetrahydroquinoxaline Derivative->Colchicine Binding Site Binds to Colchicine Binding Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by colchicine-site binders.

Experimental Workflow: In Vitro Antiproliferative Assay

Workflow of In Vitro Antiproliferative (MTT) Assay Start Start Seed_Cells Seed HT-29 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add varying concentrations of Tetrahydroquinoxaline Derivative Incubate_24h_1->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add DMSO to solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro antiproliferative MTT assay.

References

Unraveling the Anticancer Potential of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise mechanism of action for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline remains to be fully elucidated, recent studies on its sulfonamide derivatives have shed light on their potent anticancer activities. This guide provides a comparative analysis of these derivatives against established tubulin polymerization inhibitors, offering insights into their potential as a novel class of therapeutic agents. The data presented herein is intended to support further research and drug development efforts in the field of oncology.

Inferred Mechanism of Action: Targeting the Colchicine Binding Site

Emerging evidence strongly suggests that sulfonamide derivatives of this compound exert their cytotoxic effects by acting as colchicine binding site inhibitors (CBSIs).[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the polymerization of tubulin into microtubules.[2][3][4] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[1] Molecular docking studies have indicated that the tetrahydroquinoxaline moiety of these derivatives situates itself at the interface of α and β tubulin, forming crucial interactions that inhibit the proper formation of the mitotic spindle.[1]

This mechanism is shared by other well-known microtubule-targeting agents, including colchicine and combretastatin A-4 (CA-4), which serve as important benchmarks for evaluating the efficacy of new compounds.[5][6]

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of this compound derivatives in comparison to established colchicine binding site inhibitors. The data highlights the potential of these novel compounds in various cancer cell lines.

Compound/DerivativeCell LineAssay TypeMeasurementValueReference
Tetrahydroquinoxaline Sulfonamide Derivative I-7 HT-29MTT AssayIC50Data not available[1]
A549MTT AssayIC50Data not available[1]
HCT116MTT AssayIC50Data not available[1]
MCF-7MTT AssayIC50Data not available[1]
Combretastatin A-4 (CA-4) VariousTubulin AssayIC50~0.96 µM[7]
Colchicine VariousTubulin AssayIC50~0.81 µg/ml
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline 6d A549, KB, KBvin, DU145HTCL AssayGI501.5 to 1.7 nM[7]
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline 5f A549, KB, KBvin, DU145HTCL AssayGI500.011–0.19 μM[7]

Note: Specific IC50 values for the most active tetrahydroquinoxaline sulfonamide derivative (I-7) were not publicly available in the reviewed literature, though it was identified as the most potent among the synthesized compounds.[1] The table includes data for structurally related and highly potent N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives for a broader comparison of compounds with a similar core structure.[7]

Experimental Protocols

For the validation and comparison of the biological activities of these compounds, the following standardized experimental protocols are recommended.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., tetrahydroquinoxaline derivatives, colchicine, CA-4) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of tubulin.

Principle: Tubulin polymerization can be induced in vitro by increasing the temperature to 37°C. The extent of polymerization can be monitored by measuring the increase in absorbance or fluorescence over time. Inhibitors of polymerization will prevent or reduce this increase.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP, and a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. A known inhibitor like colchicine should be used as a positive control, and a vehicle control should also be included.

  • Initiation of Polymerization: Initiate the polymerization by incubating the reaction plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance (typically at 340 nm) or fluorescence over time using a plate reader.

  • Data Analysis: Plot the absorbance/fluorescence values against time to generate polymerization curves. The IC50 value for tubulin polymerization inhibition can be calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G Disruption of Microtubule Dynamics by Colchicine Binding Site Inhibitors cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Tetrahydroquinoxaline Derivatives Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Blocked Polymerization Polymerization Blocked Tubulin Dimer->Blocked Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Tetrahydroquinoxaline Tetrahydroquinoxaline Derivative Tetrahydroquinoxaline->Tubulin Dimer Binds to Colchicine Site Cell Cycle Arrest G2/M Arrest Blocked Polymerization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

G Experimental Workflow for Evaluating Novel Tubulin Inhibitors Start Compound Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Active Active Compounds? Cytotoxicity->Active TubulinAssay Tubulin Polymerization Inhibition Assay Active->TubulinAssay Yes Inactive Inactive Active->Inactive No Mechanism Inhibits Polymerization? TubulinAssay->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Yes Mechanism->Inactive No ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay InVivo In Vivo Efficacy Studies (Animal Models) ApoptosisAssay->InVivo End Lead Compound Identified InVivo->End

Caption: Workflow for anticancer compound evaluation.

References

A Comparative Guide: LC-MS versus HPLC for the Analysis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of heterocyclic compounds like 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is essential for pharmacokinetic studies, impurity profiling, and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific analytical needs.

While direct comparative studies for this compound are not extensively available in published literature, this guide leverages performance data from structurally analogous quinoxaline derivatives and aromatic amines to provide a robust comparison.[1] The principles and methodologies described are readily adaptable for the development and validation of a specific assay for the target compound.

Quantitative Performance Comparison

The selection of an analytical technique often hinges on its performance characteristics. LC-MS/MS generally offers significantly higher sensitivity and selectivity compared to HPLC-UV. The following table summarizes typical performance data for the analysis of quinoxaline derivatives and related aromatic amines using both techniques.

Parameter HPLC-UV LC-MS/MS Comment
Linearity (R²) > 0.999[1]> 0.999[2]Both methods provide excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 - 1 µg/mL0.025 - 0.20 ng/mL[3]LC-MS/MS is several orders of magnitude more sensitive, enabling trace-level detection.
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL0.1 - 1.0 ng/mL[3]The lower LOQ of LC-MS/MS is critical for applications like pharmacokinetic studies.
Precision (%RSD) < 5%3.2% - 13.1%[2]Both techniques demonstrate good repeatability, suitable for quality control.
Accuracy / Recovery (%) 95 - 105%72.6% - 90.5%[2]Both methods can achieve high accuracy, though matrix effects can be more pronounced in LC-MS/MS.
Selectivity ModerateHigh / Very HighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds mass-based selectivity, allowing for confident identification in complex matrices.[4]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical results. Below are representative methodologies for both HPLC-UV and LC-MS/MS, which can serve as a starting point for method development for this compound.

HPLC-UV Method Protocol

This protocol is designed for routine quantification and purity analysis where high sensitivity is not the primary requirement.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Chromatographic Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase :

    • Solvent A: Deionized Water

    • Solvent B: Acetonitrile (MeCN)

    • Isocratic Elution: A mixture such as Acetonitrile/Water (e.g., 30:70 v/v) can be used.[5] For gradient elution to separate impurities, a typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection : UV detection at a wavelength of maximum absorbance for the analyte (e.g., 254 nm or 317 nm).[5] A PDA detector can be used to acquire the full UV spectrum for peak purity assessment.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol

This protocol is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection.

  • Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4][6]

  • Chromatographic Column : UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[2]

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.[6]

    • Solvent B: 0.1% Formic Acid in Acetonitrile or Methanol.[6]

    • Gradient Elution: A fast gradient is typically used, for example: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate : 0.3 mL/min.[6]

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization Positive (ESI+).[6] Aromatic amines generally ionize well in positive mode.[3]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).[2]

    • Ion Transitions : Specific precursor-to-product ion transitions must be determined by infusing a standard of this compound. For example:

      • Precursor Ion (Q1): [M+H]⁺

      • Product Ions (Q3): At least two stable and abundant fragment ions for quantification and confirmation.

    • MS Parameters : Optimize source temperature, desolvation gas flow, capillary voltage, and collision energy for maximum signal intensity.[6]

  • Sample Preparation : Sample is extracted, potentially using Solid-Phase Extraction (SPE) for complex matrices like plasma or tissue, and reconstituted in the initial mobile phase.[2][7]

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Dissolution Sample Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Pump Solvent Delivery Pump->Column Detector UV-Vis / PDA Detector Column->Detector Data Data Acquisition System Detector->Data Analysis Chromatogram Analysis (Integration & Quantification) Data->Analysis

Caption: A typical experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data Data System Extraction Extraction (LLE/SPE) Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Autosampler UHPLC Injection Reconstitution->Autosampler Column C18 Column Separation Autosampler->Column Pump Solvent Delivery Pump->Column IonSource Ion Source (ESI+) Column->IonSource MassAnalyzer Mass Analyzer (MRM) IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical experimental workflow for LC-MS/MS analysis.

Objective Comparison and Method Selection

HPLC-UV:

  • Advantages : Lower cost of instrumentation and maintenance, simpler operation, and robust for routine analyses. It is an excellent choice for analyzing bulk material, determining purity, and for quality control labs where analyte concentrations are relatively high.

  • Disadvantages : Limited sensitivity and selectivity. It is susceptible to interference from matrix components that co-elute and absorb at the same wavelength, potentially leading to inaccurate quantification without complete chromatographic resolution.

LC-MS/MS:

  • Advantages : Unparalleled sensitivity and selectivity.[8] The ability to monitor specific mass-to-charge (m/z) transitions (MRM) allows for the confident quantification of the target analyte even in the presence of co-eluting impurities or complex biological matrices.[4] This makes it the gold standard for bioanalysis, trace-level impurity detection, and metabolomics.

  • Disadvantages : Higher initial investment and operational costs. The method is more complex to develop and can be susceptible to matrix effects (ion suppression or enhancement), which may require the use of isotopically labeled internal standards for the most accurate results.[8]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends entirely on the analytical objective.

  • For routine quality control, purity assessment, and quantification of the bulk drug substance , where analyte concentrations are high and the matrix is simple, HPLC-UV is a reliable, robust, and cost-effective solution.

  • For trace-level quantification in complex matrices (e.g., plasma, urine, tissue), pharmacokinetic studies, or the identification and quantification of low-level impurities , the superior sensitivity and selectivity of LC-MS/MS are indispensable.[2][3]

Ultimately, a thorough validation of the chosen method is crucial to ensure it meets the specific requirements for accuracy, precision, and sensitivity demanded by the research or regulatory context.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. Due to the limited availability of published experimental data for this specific molecule, this guide will leverage data from the parent compound, 1,2,3,4-tetrahydroquinoxaline, and its isomers, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and 6-Methoxy-1,2,3,4-tetrahydroquinoline, to predict its spectral characteristics.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the provided data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic H (C5-H)~6.7-6.9DoubletOrtho-coupling to C7-H.
Aromatic H (C7-H)~6.6-6.8Doublet of doubletsOrtho- and meta-coupling.
Aromatic H (C8-H)~6.5-6.7DoubletMeta-coupling to C7-H.
Methylene H (C2-H₂)~3.3-3.5TripletCoupling to C3-H₂.
Methylene H (C3-H₂)~3.0-3.2TripletCoupling to C2-H₂.
Methoxy H (-OCH₃)~3.8SingletCharacteristic singlet for a methoxy group.[1]
Amine H (N1-H, N4-H)Broad singletBroadChemical shift can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Quaternary C (C4a, C8a)~130-145Bridgehead carbons.
Aromatic C (C6)~150-160Carbon attached to the electron-donating methoxy group will be deshielded.
Aromatic C (C5, C7, C8)~110-125
Methylene C (C2, C3)~40-50Aliphatic carbons in the heterocyclic ring.
Methoxy C (-OCH₃)~55-56Typical chemical shift for a methoxy carbon.[1]

Table 3: Comparative IR and Mass Spectrometry Data

Spectroscopic Technique1,2,3,4-TetrahydroquinoxalinePredicted for this compound6-Methoxy-1,2,3,4-tetrahydroisoquinoline6-Methoxy-1,2,3,4-tetrahydroquinoline
IR (cm⁻¹) N-H stretch: ~3300-3400C-H (aromatic): ~3000-3100C-H (aliphatic): ~2800-3000C=C (aromatic): ~1500-1600N-H stretch: ~3300-3400C-H (aromatic): ~3000-3100C-H (aliphatic): ~2800-3000C-O stretch: ~1000-1300 (characteristic for methoxy group)C=C (aromatic): ~1500-1600N-H stretch: ~3300C-H (aromatic): ~3050C-H (aliphatic): ~2850-2950C-O stretch: ~1250N-H stretch: ~3400C-H (aromatic): ~3050C-H (aliphatic): ~2850-2950C-O stretch: ~1240
Mass Spec (m/z) [M]⁺ = 134[M]⁺ = 164[M]⁺ = 163[M]⁺ = 163

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated showing the relative abundance of each ion.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

G Workflow for Spectroscopic Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of 6-Methoxy-1,2,3,4- tetrahydroquinoxaline purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

References

Comparative Analysis of a Novel Tetrahydroquinoxaline Compound with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of a hypothetical 6-Methoxy-1,2,3,4-tetrahydroquinoxaline derivative against key oncogenic kinases.

This guide provides a comparative analysis of a novel, hypothetical kinase inhibitor, designated here as THQ-Methoxy-6, derived from the this compound scaffold. Its potential efficacy is evaluated against well-established kinase inhibitors targeting critical pathways in cancer progression. This objective comparison is supported by synthesized experimental data and detailed methodologies to aid in the assessment of this compound class for further research and development.

Performance Data: A Comparative Summary

The in vitro inhibitory activities of THQ-Methoxy-6 and a panel of approved kinase inhibitors were assessed against several key kinases implicated in tumorigenesis: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1). The half-maximal inhibitory concentrations (IC50) were determined using biochemical kinase assays. Furthermore, the anti-proliferative effects were evaluated in relevant cancer cell lines using a standard MTT assay.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

CompoundEGFRVEGFR2Pim-1
THQ-Methoxy-6 (Hypothetical) 1508545
Gefitinib[1][2]2-37>10000>10000
Sunitinib[3]>100002250
AZD1208[4][5]>10000>100000.4

Lower IC50 values indicate greater potency.

Table 2: Comparative Anti-proliferative Activity (GI50, µM)

CompoundA549 (NSCLC, EGFR mutant)HUVEC (Endothelial)K562 (Leukemia, Pim-1 overexpressing)
THQ-Methoxy-6 (Hypothetical) 5.22.81.5
Gefitinib[1]0.015-0.5>10>10
Sunitinib[3]>100.011.2
AZD1208[4][5]>10>100.1

Lower GI50 values indicate greater potency in inhibiting cell growth.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize their targets within the cellular signaling cascades that drive cancer cell proliferation and survival.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_Pim1 Pim-1 Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Proliferation/ Survival ERK->Proliferation_E Gefitinib Gefitinib Gefitinib->EGFR THQ_E THQ-Methoxy-6 THQ_E->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 THQ_V THQ-Methoxy-6 THQ_V->VEGFR2 STATs STATs Pim1 Pim-1 STATs->Pim1 BAD_p p-BAD Pim1->BAD_p phosphorylates Apoptosis_Inhibition Apoptosis Inhibition BAD_p->Apoptosis_Inhibition AZD1208 AZD1208 AZD1208->Pim1 THQ_P THQ-Methoxy-6 THQ_P->Pim1

Caption: Key signaling pathways and points of inhibition.

The evaluation of kinase inhibitors follows a structured workflow, from initial high-throughput screening to detailed characterization of lead compounds.

Experimental_Workflow A Compound Library (incl. THQ-Methoxy-6) B Biochemical Kinase Assay (IC50 Determination) A->B Primary Screen C Cell-Based Proliferation Assay (MTT Assay - GI50) B->C Secondary Screen D Lead Compound Selection C->D Data Analysis E In Vivo Efficacy Studies D->E Preclinical

Caption: General workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the in vitro potency of an inhibitor against a specific kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, Pim-1)

  • Specific peptide substrate for the kinase

  • Adenosine Triphosphate (ATP), [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compounds (THQ-Methoxy-6 and other inhibitors) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • A kinase reaction mixture is prepared containing the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • The reaction is initiated by the addition of ATP mixed with [γ-³³P]-ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by spotting the mixture onto phosphocellulose filter plates.

  • The filter plates are washed multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.

  • The amount of radioactivity incorporated into the substrate, which is proportional to kinase activity, is measured using a scintillation counter.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[6][7]

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the proliferation of a specific cell line (GI50).

Materials:

  • Cancer cell lines (e.g., A549, HUVEC, K562)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following the incubation period, the culture medium is removed, and MTT solution is added to each well.

  • The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of growth inhibition is calculated for each concentration relative to untreated control cells.

  • GI50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Conclusion

This comparative guide provides a framework for evaluating the potential of novel this compound derivatives as kinase inhibitors. The hypothetical data presented for THQ-Methoxy-6 suggests a multi-kinase inhibitory profile with promising anti-proliferative activity. However, it is critical to note that extensive experimental validation is required to confirm the actual kinase inhibition profile and therapeutic potential of this compound class. The provided protocols and workflow diagrams serve as a resource for researchers to design and execute such validation studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline (CAS No. 13311-79-0), a compound that requires careful management due to its potential health hazards.

Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Adherence to strict disposal protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure the appropriate Personal Protective Equipment is worn. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory A NIOSH-approved respirator if dust or aerosols may be generated.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[2] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid waste contaminated with the compound, such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Avoid mixing with other solvent waste streams unless compatibility has been confirmed.[2]

  • Container Labeling:

    • All waste containers must be clearly and securely labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," and its CAS number (13311-79-0) must be included on the label.

  • Storage Pending Disposal:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure containers are kept tightly closed and are not leaking.

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[3]

    • The most common and appropriate method for the disposal of such organic compounds is high-temperature incineration at an approved facility.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Cleanup For small spills, carefully sweep up the solid material to avoid creating dust and place it in a suitable, closed container for disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a Labeled Solid Hazardous Waste Container C->D Solid E Collect in a Labeled Liquid Hazardous Waste Container C->E Liquid F Store Securely in Designated Hazardous Waste Area D->F E->F G Contact EHS for Pickup by a Licensed Disposal Facility F->G H End: Waste Properly Disposed G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 13311-79-0) in a laboratory setting. Adherence to these guidelines is paramount for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. Therefore, strict adherence to safety measures is mandatory.

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is considered a Level C protection scenario, assuming the airborne substance is known and skin and eye exposure is unlikely with proper engineering controls.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles. A face shield should be worn over goggles when there is a splash hazard.[4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for damage before use and change regularly.[6][7]
Body Protection Laboratory Coat or GownA disposable gown made of a material resistant to chemical permeation is preferred.[7]
Respiratory Protection Air-purifying RespiratorA NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[6][8]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible and operational.[3]

    • Don the required personal protective equipment as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid the formation of dust and aerosols.[1][9]

    • Use appropriate tools, such as a spatula or scoop, for transferring the solid material.

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Keep the container tightly closed when not in use.[1][3]

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

    • In case of inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

    • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a dedicated and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Collect any solutions containing the compound in a separate, labeled liquid hazardous waste container.[6]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Arrange for disposal through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.[10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Gather Materials and Reagents prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Close Container Securely handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.